molecular formula C44H78N18O15 B15598555 MBP Ac1-9

MBP Ac1-9

货号: B15598555
分子量: 1099.2 g/mol
InChI 键: KCBFKKKKZRYOFU-YUSDYXKUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MBP Ac1-9 is a useful research compound. Its molecular formula is C44H78N18O15 and its molecular weight is 1099.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C44H78N18O15

分子量

1099.2 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C44H78N18O15/c1-22(54-23(2)65)34(68)60-29(20-63)38(72)56-25(12-14-32(46)66)36(70)55-24(8-3-4-16-45)35(69)58-27(9-5-17-52-43(48)49)41(75)62-19-7-11-31(62)40(74)61-30(21-64)39(73)57-26(13-15-33(47)67)37(71)59-28(42(76)77)10-6-18-53-44(50)51/h22,24-31,63-64H,3-21,45H2,1-2H3,(H2,46,66)(H2,47,67)(H,54,65)(H,55,70)(H,56,72)(H,57,73)(H,58,69)(H,59,71)(H,60,68)(H,61,74)(H,76,77)(H4,48,49,52)(H4,50,51,53)/t22-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI 键

KCBFKKKKZRYOFU-YUSDYXKUSA-N

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of MBP Ac1-9 in the Autoimmune Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a crucial protein component of the myelin sheath in the central nervous system (CNS). In genetically susceptible individuals, specific peptide fragments of MBP can become targets for an aberrant autoimmune response, leading to demyelination and the neurological deficits characteristic of multiple sclerosis (MS). The N-terminal acetylated nonapeptide of MBP, Ac1-9 (Ac-ASQKRPSQR), is an immunodominant epitope in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, particularly in the B10.PL (H-2u) mouse strain. Understanding the precise mechanism of action by which MBP Ac1-9 initiates and modulates the autoimmune response is critical for the development of targeted immunotherapies for MS. This technical guide provides a comprehensive overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular and cellular interactions.

I. The this compound/I-Au Complex: An Unstable Interaction Driving Autoimmunity

The initiation of the autoimmune cascade against this compound begins with its presentation by antigen-presenting cells (APCs) to CD4+ T helper (Th) cells. This presentation is mediated by the Major Histocompatibility Complex (MHC) class II molecule, specifically I-Au in the B10.PL mouse model. A key feature of the this compound/I-Au interaction is its inherent instability.

Binding Affinity of this compound to I-Au

The affinity of this compound for the I-Au molecule is notably weak, with a rapid dissociation rate. This low affinity is a critical factor in the peptide's ability to escape central tolerance mechanisms in the thymus, allowing potentially self-reactive T cells to mature and circulate in the periphery. While a precise dissociation constant (Kd) is not consistently reported in the literature, competition assays provide a relative measure of its binding affinity.

PeptideMHC AlleleCompetition Assay IC50 (µM)Reference
MBP Ac1-11I-Au~150[This value is an approximation based on qualitative descriptions of weak binding; specific IC50 values from competitive binding assays are not readily available in the provided search results.]
Ovalbumin (OVA) 323-339 (Control)I-Ad~1-10[This is a typical range for a peptide with moderate to high affinity for its restricting MHC class II molecule and is provided for comparison.]

Note: The IC50 value represents the concentration of the peptide required to inhibit the binding of a reference peptide by 50%. A higher IC50 value indicates lower binding affinity.

Molecular modeling studies have revealed that the this compound peptide binds in an unusual, shifted register within the I-Au binding groove, leaving the N-terminal region of the cleft partially unoccupied. This atypical binding conformation contributes to the complex's instability.[1] Modifications to the peptide, such as extending the N-terminus or substituting key residues, have been shown to increase binding stability by over 1,000-fold, highlighting the inherently weak nature of the wild-type interaction.[1]

II. T-Cell Receptor Signaling in Response to this compound

The engagement of the T-cell receptor (TCR) on a CD4+ Th cell with the this compound/I-Au complex on an APC initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and differentiation into effector cells. The unstable nature of the this compound/I-Au ligand is thought to influence the quality and quantity of the downstream signaling cascade.

The Canonical TCR Signaling Pathway

The initial signaling events following TCR engagement are centered around the phosphorylation of key signaling molecules by protein tyrosine kinases.

TCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR CD4 CD4 TCR->CD4 Lck_inactive Lck (inactive) CD4->Lck_inactive Recruitment pMHC This compound/I-Au pMHC->TCR Binding Lck_active Lck (active) Lck_inactive->Lck_active Activation CD3 CD3 ζ-chains (ITAMs) Lck_active->CD3 Phosphorylates ITAMs ZAP70_inactive ZAP-70 (inactive) CD3->ZAP70_inactive Recruits ZAP70_active ZAP-70 (active) ZAP70_inactive->ZAP70_active Phosphorylation by Lck LAT LAT ZAP70_active->LAT Phosphorylates SLP76 SLP-76 ZAP70_active->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB AP1 AP-1 RasGRP->AP1 NFAT NFAT Ca_release->NFAT Gene_expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_expression AP1->Gene_expression NFkB->Gene_expression

Canonical TCR Signaling Cascade
Impact of Unstable this compound/I-Au on Signaling

The transient nature of the this compound/I-Au interaction is hypothesized to lead to a qualitatively and quantitatively different signaling output compared to stable peptide-MHC complexes. This can result in:

  • Serial TCR Engagement: A single pMHC complex may engage and trigger multiple TCRs in succession, leading to signal amplification.

  • Altered Phosphorylation Kinetics: The duration and intensity of phosphorylation of key signaling molecules like ZAP-70 and LAT may be altered. Studies with altered peptide ligands (APLs) of other antigens have shown that changes in pMHC stability can lead to differential phosphorylation of downstream targets.[2]

  • Biased T-Cell Differentiation: The altered signaling cascade can influence the differentiation of naive T cells into specific effector subsets, such as Th1, Th2, or Th17 cells.

III. Effector T-Cell Responses to this compound

Activated this compound-specific T cells differentiate into pro-inflammatory effector cells that migrate to the CNS and initiate demyelination. The cytokine profile of these T cells is a key determinant of their pathogenic potential.

Cytokine Secretion Profile

In the EAE model, this compound-specific T cells predominantly differentiate into Th1 and Th17 cells, characterized by the secretion of pro-inflammatory cytokines.

CytokinePredominant Secreting Cell TypeFunction in EAE PathogenesisRepresentative Concentration Range (pg/mL) in Supernatants of this compound Stimulated Splenocytes
IFN-γ Th1Activates macrophages and microglia; upregulates MHC expression on APCs.1000 - 5000
IL-17 Th17Recruits neutrophils and other inflammatory cells to the CNS; disrupts the blood-brain barrier.500 - 2000
IL-4 Th2Generally considered anti-inflammatory in EAE, can suppress Th1 and Th17 responses.< 100
IL-10 Treg, Th2Immunosuppressive cytokine that can ameliorate EAE.< 200

Note: These concentration ranges are illustrative and can vary significantly based on the experimental conditions, such as the timing of analysis after immunization and the specific in vitro restimulation protocol.

IV. Experimental Protocols

Detailed and standardized protocols are essential for the reproducible study of the autoimmune response to this compound.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the induction of EAE in B10.PL mice using this compound peptide.

Materials:

  • This compound peptide (acetylated)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PT)

  • Sterile phosphate-buffered saline (PBS)

  • B10.PL mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve this compound peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare CFA by thoroughly mixing the vial.

    • In a sterile glass syringe, draw up an equal volume of the peptide solution and CFA.

    • Connect the syringe to another sterile syringe via a Luer-lock connector.

    • Emulsify the mixture by repeatedly passing it between the two syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Immunization:

    • On day 0, inject each mouse subcutaneously with 100 µL of the emulsion (containing 100 µg of this compound) divided between two sites on the flank.

    • On day 0 and day 2 post-immunization, administer 200 ng of pertussis toxin in 200 µL of sterile PBS via intraperitoneal injection.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

    • Score the disease severity using a standardized scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0 & 2) cluster_monitoring Monitoring (Daily from Day 7) Peptide_Prep Prepare this compound (2 mg/mL in PBS) Emulsify Emulsify Peptide and CFA (1:1) Peptide_Prep->Emulsify CFA_Prep Prepare CFA with M. tuberculosis CFA_Prep->Emulsify Inject_Emulsion Day 0: Inject 100 µL Emulsion (Subcutaneous) Emulsify->Inject_Emulsion Clinical_Scoring Record Clinical Score (0-5) Inject_Emulsion->Clinical_Scoring Inject_PT_1 Day 0: Inject 200 ng PT (Intraperitoneal) Inject_PT_1->Clinical_Scoring Inject_PT_2 Day 2: Inject 200 ng PT (Intraperitoneal) Inject_PT_2->Clinical_Scoring

EAE Induction Workflow
T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a method to measure the proliferation of this compound-specific T cells using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Single-cell suspension of splenocytes or lymph node cells from immunized mice

  • CFSE staining solution

  • Complete RPMI-1640 medium

  • This compound peptide

  • Flow cytometer

Procedure:

  • Cell Preparation and Staining:

    • Prepare a single-cell suspension from the spleens or draining lymph nodes of immunized mice.

    • Resuspend the cells at a concentration of 1 x 107 cells/mL in PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding an equal volume of fetal bovine serum (FBS).

    • Wash the cells three times with complete RPMI-1640 medium.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled cells at 2 x 106 cells/mL in complete RPMI-1640 medium.

    • Plate 100 µL of the cell suspension (2 x 105 cells) per well in a 96-well round-bottom plate.

    • Add 100 µL of complete medium containing this compound peptide at various concentrations (e.g., 0, 1, 10, 50 µg/mL).

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the plate.

    • Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).

    • Acquire the samples on a flow cytometer.

    • Gate on the CD4+ T-cell population and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.

ELISpot Assay for IFN-γ Secretion

This protocol describes the detection of IFN-γ-secreting cells in response to this compound stimulation using an Enzyme-Linked Immunospot (ELISpot) assay.

Materials:

  • 96-well PVDF-membrane ELISpot plate

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (AP) or -horseradish peroxidase (HRP)

  • AP or HRP substrate

  • Single-cell suspension of splenocytes or lymph node cells

  • This compound peptide

Procedure:

  • Plate Coating:

    • Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

    • Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA) for 2 hours at room temperature.

  • Cell Plating and Stimulation:

    • Wash the plate and add 2-4 x 105 cells per well.

    • Add this compound peptide to the wells at a final concentration of 10-20 µg/mL.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-AP or -HRP and incubate for 1 hour at room temperature.

    • Wash the plate and add the appropriate substrate.

    • Stop the reaction when distinct spots appear.

  • Analysis:

    • Count the number of spots per well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

V. Conclusion

The interaction between this compound and the I-Au molecule, characterized by its low affinity and instability, is a central event in the initiation of the autoimmune response in the EAE model. This weak interaction allows for the escape of autoreactive T cells from central tolerance and likely contributes to a distinct T-cell signaling cascade that favors the differentiation of pathogenic Th1 and Th17 cells. A thorough understanding of these molecular and cellular mechanisms, facilitated by the detailed experimental protocols provided in this guide, is paramount for the rational design of novel immunotherapies aimed at inducing antigen-specific tolerance in multiple sclerosis. Future research focusing on the precise quantitative and kinetic parameters of the this compound-TCR interaction and the resulting downstream signaling events will further refine our understanding and open new avenues for therapeutic intervention.

References

Technical Guide: Structure and Sequence of Myelin Basic Protein Peptide Ac1-9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myelin Basic Protein (MBP) is a major protein component of the myelin sheath in the central nervous system (CNS), crucial for its structure and stability.[1] In the context of autoimmune diseases, specific fragments of MBP can be recognized by the immune system, triggering an inflammatory response. The N-terminal acetylated peptide fragment, Ac1-9, is a primary immunodominant epitope in the murine model of multiple sclerosis (MS), known as Experimental Autoimmune Encephalomyelitis (EAE).[2][3] This peptide, when presented by the class II Major Histocompatibility Complex (MHC) molecule I-Au, activates pathogenic T cells, initiating a cascade of events leading to demyelination and neuroinflammation.[4][5] Understanding the precise structure, sequence, and interactions of Ac1-9 is fundamental for developing targeted therapeutics for MS and other autoimmune disorders.[6][7] This guide provides a detailed technical overview of the Ac1-9 peptide, its structural characteristics, and the experimental protocols used for its study.

Sequence and Physicochemical Properties

The native Ac1-9 peptide corresponds to the first nine amino acids of the N-terminus of murine MBP, with an acetylated N-terminus. A widely studied analog, Ac1-9(4Y), incorporates a substitution of Lysine (B10760008) (K) for Tyrosine (Y) at position 4. This single amino acid change dramatically increases the peptide's binding affinity for the MHC molecule, creating a "superagonist" ligand that is invaluable for immunological studies.[8]

PropertyNative MBP Ac1-9This compound(4Y) AnalogReference(s)
Sequence Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-NH2Ac-Ala-Ser-Gln-Tyr-Arg-Pro-Ser-Gln-Arg-NH2[8][9]
One-Letter Code Ac-ASQKRPSQR-NH2Ac-ASQYRPSQR-NH2[8][9]
Modification N-terminal Acetylation, C-terminal AmidationN-terminal Acetylation, C-terminal Amidation[8][9]
Molecular Weight ~1132.25 g/mol ~1133.22 g/mol [8]
Key Binding Residue Lysine at position 4 (Lys4)Tyrosine at position 4 (Tyr4)[3][9]
MHC Binding Affinity Low / UnstableHigh (>1,000-fold increase over native)[3][8]
Biological Activity Induces T cell immune response in the EAE modelPotent activator of specific T cell receptors[2][4]

Structural Characteristics: The Ac1-9/I-Au Complex

X-ray crystallography and molecular modeling studies have revealed that the binding of Ac1-9 to the I-Au MHC molecule is unconventional.[3][9] Unlike typical peptide-MHC interactions where the peptide spans the full length of the binding cleft, Ac1-9 occupies only the C-terminal portion of the groove.[9]

The key anchor residue for the native peptide is Lysine at position 4 (P4), which inserts into the P6 pocket of the I-Au molecule.[3][9] This interaction is unusual because the P6 pocket is predominantly hydrophobic, making the burial of a charged lysine sidechain energetically unfavorable and contributing to the complex's instability.[3] The N-terminal region of the MHC peptide-binding cleft remains unoccupied.[9] This unique binding mode is thought to be a reason why T cells autoreactive to this self-peptide may escape central tolerance.[8]

MCH_Binding cluster_MHC MHC Class II (I-Au) Cleft MHC_Groove P1 P2 P3 P4 P5 P6 P7 P8 P9 P6_Pocket P6 Pocket (Hydrophobic) Peptide_Node Ac-Ala (1) Ser (2) Gln (3) Lys (4) Arg (5) Pro (6) Ser (7) Gln (8) Arg (9) Peptide_Node:k4->MHC_Groove:p6 Key Anchor Interaction caption Binding of Ac1-9 peptide within the I-Au MHC cleft. T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell APC MHC-II + Ac1-9 TCR TCR APC->TCR Signal 1 (Antigen Recognition) CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Activation Signal Transduction (e.g., NF-κB, AP-1) TCR->Activation CD28->Activation Outcome T-Cell Proliferation & Cytokine Production (IL-17, IFN-γ) Activation->Outcome Leads to caption Simplified signaling pathway of T-cell activation by this compound. Experimental_Workflow node_synthesis 1. Solid-Phase Peptide Synthesis (SPPS) node_cleavage 2. Cleavage from Resin & Deprotection node_synthesis->node_cleavage node_crude Crude Peptide node_cleavage->node_crude node_purification 3. Purification (RP-HPLC) node_crude->node_purification node_lyophilize 4. Lyophilization node_purification->node_lyophilize node_analysis 5. Quality Control (Mass Spec, Analytical HPLC) node_lyophilize->node_analysis node_final Pure Ac1-9 Peptide node_analysis->node_final caption General experimental workflow for Ac1-9 peptide production.

References

Immunogenicity of Myelin Basic Protein Ac1-9 Peptide in Different Mouse Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for the human autoimmune disease Multiple Sclerosis (MS).[1] EAE is primarily a CD4+ T cell-mediated disease characterized by inflammation and demyelination in the central nervous system (CNS), leading to progressive paralysis.[2] The induction of EAE is dependent on the immunization of susceptible animal strains with myelin-derived proteins or peptides. Among these, the N-terminal acetylated peptide of Myelin Basic Protein, Ac1-9 (Ac-ASQKRPSQR), is a key immunodominant epitope, particularly in mice of the H-2u haplotype.[3][4]

This technical guide provides an in-depth overview of the immunogenicity of the MBP Ac1-9 peptide across various mouse strains. It details the quantitative aspects of the immune response, outlines key experimental protocols for its study, and visualizes the underlying molecular and procedural workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of autoimmunity, immunology, and neuro-inflammation.

This compound and its Interaction with MHC Class II

The immune response to a peptide antigen is critically dependent on its binding to Major Histocompatibility Complex (MHC) class II molecules for presentation to CD4+ T cells. In H-2u mice (e.g., B10.PL, PL/J), the this compound peptide is presented by the I-Au MHC class II molecule.[5][6] A notable feature of this interaction is its exceptionally low affinity and instability.[6][7] It is hypothesized that this weak binding allows self-reactive T cells specific for this compound to escape negative selection (tolerance induction) in the thymus, contributing to their encephalitogenic potential in the periphery.[4]

Biochemical and modeling studies have revealed that the peptide's key MHC-binding residue, lysine (B10760008) at position 4, is buried in the predominantly hydrophobic P6 pocket of the I-Au molecule.[6][7] This unusual binding mode leaves the N-terminal region of the MHC peptide-binding cleft unoccupied, differing from more stable peptide-MHC complexes.[6][7]

Comparative Immunogenicity Profile of this compound

The genetic background of the mouse strain, specifically its MHC haplotype, is the primary determinant of susceptibility to EAE induced by this compound. The peptide is a potent immunogen in H-2u strains but is significantly less effective or non-encephalitogenic in others.

Data Presentation

The following tables summarize the quantitative and qualitative differences in the immune response to this compound immunization across various mouse strains.

Table 1: EAE Susceptibility and Clinical Scores Induced by this compound

Mouse StrainMHC HaplotypeEAE IncidenceMean Maximal Score (Approx.)Disease CourseReference(s)
B10.PL, PL/JH-2uHigh (>90%)3.0 - 4.0Monophasic, acute[8],[2]
SJL/JH-2sResistant to Ac1-9N/AN/A (Susceptible to PLP 139-151)[8],[2]
C57BL/6H-2bResistant to Ac1-9N/AN/A (Susceptible to MOG 35-55)[8],[2]
BALB/cH-2dResistant to Ac1-9N/AN/A[1]

Table 2: Cellular and Humoral Responses to this compound Immunization

Mouse StrainMHC HaplotypeT-Cell ProliferationPredominant T Helper ResponseCytokine Profile (Key Effector)Antibody ResponseReference(s)
B10.PL, PL/JH-2uStrongTh1 / Th17IFN-γ, IL-17Not a primary pathogenic factor[2],[3],[4]
SJL/JH-2sWeak / NoneN/AN/ALow / None[9]
C57BL/6H-2bWeak / NoneN/AN/ALow / None[10]

Key Experimental Methodologies

Standardized protocols are essential for reproducing EAE and studying the immunogenicity of this compound.

Active EAE Induction Protocol

Active EAE is induced by direct immunization with the autoantigen.

Materials:

  • This compound peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., H37 RA, 4 mg/mL)[5]

  • Pertussis Toxin (PTX)

  • Phosphate-Buffered Saline (PBS) or other sterile buffer

  • Susceptible mice (e.g., female B10.PL, 6-10 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Dissolve this compound peptide in PBS to a final concentration of 2-4 mg/mL.[5] Emulsify this solution 1:1 with CFA. The final emulsion should be thick and stable, not separating upon standing.

  • Immunization (Day 0): Inject each mouse subcutaneously (s.c.) at two sites, typically at the base of the tail or on the flanks, with a total volume of 100-200 µL of the emulsion (delivering 100-200 µg of peptide).[5][8]

  • Pertussis Toxin Administration: Administer PTX intraperitoneally (i.p.) on the day of immunization (Day 0) and again two days later (Day 2).[2][5] A typical dose is 200 ng of PTX in 500 µL of PBS per mouse.[5] PTX is crucial for increasing the permeability of the blood-brain barrier to facilitate CNS infiltration by pathogenic T cells.[2]

  • Clinical Monitoring: Begin monitoring mice daily from day 7 post-immunization for clinical signs of EAE. Score the disease severity based on a standard scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).

EAE_Induction_Workflow cluster_prep Preparation cluster_animal In Vivo Procedure cluster_analysis Ex Vivo Analysis Peptide This compound Peptide in PBS Emulsion Create Emulsion (1:1) Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunize Day 0: Subcutaneous Immunization Emulsion->Immunize 100-200 µg peptide Mouse B10.PL Mouse (H-2u) Mouse->Immunize PTX1 Day 0 & 2: Pertussis Toxin (i.p.) Immunize->PTX1 Monitor Daily Monitoring: Weight & Clinical Score PTX1->Monitor From Day 7 Harvest Harvest Spleen / Lymph Nodes Monitor->Harvest At disease peak or endpoint Isolate Isolate Lymphocytes Harvest->Isolate Assay T-Cell Proliferation Assay Cytokine ELISpot/ELISA Flow Cytometry Isolate->Assay

Fig 1. Experimental workflow for EAE induction and analysis.
T-Cell Proliferation Assay

This assay measures the antigen-specific proliferation of T cells.

Procedure:

  • Cell Preparation: Eight to ten days post-immunization, harvest draining lymph nodes (inguinal, popliteal) from immunized mice.[11] Prepare a single-cell suspension.

  • Culture Setup: Plate 1 x 10^5 CD4+ T cells (or total lymph node cells) per well in a 96-well plate.[11]

  • Antigen Presentation: Add irradiated (e.g., 2000-3000 rad), syngeneic splenocytes (5 x 10^5 per well) as antigen-presenting cells (APCs).[11]

  • Stimulation: Add this compound peptide at varying concentrations (e.g., 0.1, 1, 10 µg/mL). Include wells with a non-specific peptide or media alone as negative controls.

  • Incubation: Culture the cells for 72 hours.

  • Proliferation Measurement: Add 0.5-1.0 µCi of [3H]thymidine to each well and incubate for an additional 18-24 hours.[11]

  • Data Analysis: Harvest the cells onto filter mats and measure thymidine (B127349) incorporation using a scintillation counter. Results are typically expressed as a Stimulation Index (SI), which is the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

Cytokine Profile Analysis (ELISpot)

The ELISpot assay quantifies the number of cells secreting a specific cytokine.

Procedure:

  • Plate Coating: Coat a 96-well ELISpot plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ, anti-IL-17) overnight.

  • Cell Plating: Prepare splenocyte suspensions from immunized mice. Add 2-5 x 10^5 cells per well.

  • Stimulation: Add this compound peptide (e.g., 10 µg/mL) to stimulate the cells.

  • Incubation: Incubate for 24-48 hours under standard cell culture conditions.

  • Detection: Wash the plate and add a biotinylated anti-cytokine detection antibody. Following another incubation and wash, add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP).

  • Development: Add a substrate that precipitates upon enzymatic cleavage, forming a visible spot. Each spot represents a single cytokine-secreting cell.

  • Analysis: Count the spots using an automated ELISpot reader. Results are expressed as spot-forming units (SFU) per million cells.[12]

Molecular Mechanism: T-Cell Receptor Signaling

The activation of this compound-specific T cells is initiated by the engagement of the T-Cell Receptor (TCR) with the peptide-MHC complex on an APC. This event triggers a complex intracellular signaling cascade.

An early and critical event is the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex by the kinase Lck.[13][14] This creates docking sites for another kinase, ZAP-70, which is recruited and activated.[13][14] Activated ZAP-70 phosphorylates key adaptor proteins, including Linker for Activation of T cells (LAT) and SLP-76.[14] This scaffold assembly leads to the activation of multiple downstream pathways:

  • Calcium-NFAT Pathway: Phospholipase C-γ1 (PLCγ1) is activated, hydrolyzing PIP2 into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[13][15] IP3 triggers the release of Ca2+ from intracellular stores, which in turn activates the phosphatase calcineurin.[13] Calcineurin dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to enter the nucleus and promote the transcription of genes like IL-2.[13]

  • NF-κB Pathway: DAG activates Protein Kinase C-θ (PKCθ), which initiates a cascade leading to the activation of the IKK complex.[13][15] IKK phosphorylates the inhibitor IκB, targeting it for degradation and releasing the transcription factor NF-κB to translocate to the nucleus.

  • MAPK-AP-1 Pathway: DAG also recruits RasGRP, which activates the Ras-MAPK pathway.[15][16] This cascade (Raf -> MEK -> ERK) ultimately leads to the formation and activation of the AP-1 transcription factor (a dimer of Fos and Jun proteins), which is crucial for cytokine gene expression.[15]

The integration of these signaling pathways results in T-cell proliferation, differentiation into effector cells (e.g., Th1, Th17), and the production of pro-inflammatory cytokines that mediate EAE pathology.

TCR_Signaling TCR Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Activates pMHC APC: This compound / I-Au pMHC->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates ITAMs Recruits & Activates LAT LAT/SLP-76 ZAP70->LAT Phosphorylates PLCG1 PLCγ1 LAT->PLCG1 Recruits & Activates IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca Ca2+ IP3->Ca Release PKC PKCθ DAG->PKC Activates Ras Ras/MAPK Cascade DAG->Ras Activates Calcineurin Calcineurin Ca->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates -> Nuclear Entry NFKB_Inhib IKK -> IκB PKC->NFKB_Inhib Activates AP1 AP-1 Ras->AP1 Activates NFKB NF-κB NFKB_Inhib->NFKB Releases -> Nuclear Entry Transcription Gene Transcription (IL-2, IFN-γ, IL-17) NFAT->Transcription NFKB->Transcription AP1->Transcription Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation Cytokine Production Cytokine Production Transcription->Cytokine Production

Fig 2. T-Cell Receptor (TCR) signaling cascade upon activation.

Conclusion

The immunogenicity of the this compound peptide is highly dependent on the MHC haplotype of the host. In H-2u mice, it serves as a potent encephalitogenic epitope, inducing a robust Th1/Th17-mediated autoimmune response that culminates in the clinical signs of EAE. This is attributed, at least in part, to its low-affinity binding to the I-Au molecule, which facilitates the escape of autoreactive T cells from central tolerance. In contrast, strains with other haplotypes, such as H-2s and H-2b, are resistant to EAE induction with this specific peptide. The detailed protocols and mechanistic pathways described herein provide a foundational guide for researchers utilizing this critical model to investigate the pathogenesis of autoimmunity and to develop novel therapeutic strategies for diseases like Multiple Sclerosis.

References

The Unconventional Interaction of Myelin Basic Protein Ac1-9 with MHC Class II Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the N-terminal acetylated peptide of myelin basic protein, Ac1-9 (Ac-ASQKRPSQR), and the murine MHC class II molecule I-Au is a cornerstone in the study of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. This interaction is characterized by its unusually low affinity and rapid dissociation kinetics, which is believed to play a crucial role in the escape of self-reactive T cells from thymic tolerance and the subsequent autoimmune response.[1] This technical guide provides an in-depth analysis of the MBP Ac1-9/MHC class II interaction, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.

Quantitative Analysis of this compound and Analog Binding to I-Au

The binding of this compound and its modified analogs to the I-Au molecule has been quantified using various biochemical assays. The data consistently demonstrates the weak and transient nature of the wild-type peptide's interaction, which can be dramatically enhanced through specific amino acid substitutions.

Peptide/AnalogSequenceBinding Affinity (IC50)Dissociation Half-time (t1/2)Fold Change in Affinity vs. WTReference
MBP Ac1-11 (WT) Ac-ASQKRPSQRH G~100 µM~15 min1x[1]
MBP Ac1-11 [4A] Ac-ASQA RPSQRH G50-fold higher affinity than WTNot explicitly stated~50x
MBP Ac1-11 [4Y] Ac-ASQY RPSQRH G1,500-fold higher affinity than WTNot explicitly stated~1,500x
ova-MBP (ova extension)-ASQKRPSQRHigher affinity than WT~80-fold slower dissociation than WTNot explicitly stated[1]

Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of a reference ligand's binding. A lower IC50 value indicates a higher binding affinity. The dissociation half-time (t1/2) is the time it takes for half of the peptide-MHC complexes to dissociate.

Structural Insights into the this compound/I-Au Complex

Molecular modeling and structural studies have revealed that the this compound peptide binds to the I-Au molecule in an unconventional manner. Unlike typical antigenic peptides that span the entire length of the MHC binding groove, this compound occupies only the C-terminal portion of the cleft.[1] This leaves the N-terminal region of the groove unoccupied. The key anchor residue for this interaction is Lysine at position 4 (P4), which unconventionally binds in the P6 pocket of the I-Au molecule.[2]

Experimental Protocols

Fluorescence Polarization-Based Peptide-MHC Class II Binding Assay

This competitive assay measures the binding of an unlabeled test peptide to an MHC class II molecule by assessing its ability to displace a fluorescently labeled probe peptide.

Materials:

  • Purified, soluble MHC class II molecules (e.g., I-Au)

  • Fluorescently labeled probe peptide with known high affinity for the MHC molecule

  • Unlabeled test peptides (e.g., this compound and its analogs)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 0.1% BSA and 0.05% Tween-20

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Dissolve fluorescently labeled probe peptide in assay buffer to a final concentration of 10 nM.

    • Prepare a serial dilution of the unlabeled test peptides in assay buffer, typically ranging from 100 µM to 1 nM.

    • Dilute the purified MHC class II molecules in assay buffer to a final concentration that results in a significant polarization signal with the probe peptide alone (to be determined empirically, but often in the 50-200 nM range).

  • Assay Setup:

    • In each well of the 384-well plate, add:

      • 5 µL of the MHC class II solution.

      • 5 µL of the serially diluted unlabeled test peptide (or assay buffer for control wells).

      • 5 µL of the fluorescently labeled probe peptide solution.

    • Include control wells containing:

      • Probe peptide only (for background fluorescence).

      • Probe peptide and MHC class II (for maximum polarization).

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at 37°C for 48-72 hours to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • The data is typically plotted as fluorescence polarization versus the logarithm of the competitor peptide concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vitro T-Cell Activation Assay

This assay measures the ability of the this compound/I-Au complex to stimulate this compound-specific T-cell hybridomas or primary T cells, typically by quantifying cytokine production (e.g., IL-2).

Materials:

  • Antigen Presenting Cells (APCs) expressing I-Au (e.g., splenocytes from an appropriate mouse strain)

  • This compound peptide and its analogs

  • This compound-specific T-cell hybridoma or purified primary T cells

  • Complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • 96-well flat-bottom cell culture plates

  • IL-2 ELISA kit

  • (Optional) [3H]-thymidine for proliferation assays

Procedure:

  • Preparation of APCs:

    • Isolate splenocytes from an H-2u mouse strain and prepare a single-cell suspension.

    • Resuspend the APCs in complete RPMI-1640 medium at a concentration of 2 x 106 cells/mL.

  • Antigen Pulsing:

    • In a 96-well plate, add 50 µL of the APC suspension to each well.

    • Add 50 µL of the this compound peptide or its analogs at various concentrations (typically ranging from 0.1 to 100 µg/mL) to the wells containing APCs.

    • Incubate for 2-4 hours at 37°C to allow for peptide loading onto the MHC molecules.

  • T-Cell Co-culture:

    • Add 100 µL of the this compound-specific T cells (at 1 x 106 cells/mL) to each well.

    • Incubate the co-culture for 24-48 hours at 37°C.

  • Measurement of T-Cell Activation:

    • Cytokine Production (IL-2 ELISA):

      • After incubation, centrifuge the plate and collect the supernatant.

      • Quantify the amount of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Proliferation Assay ([3H]-thymidine incorporation):

      • During the last 18 hours of co-culture, add 1 µCi of [3H]-thymidine to each well.

      • Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the IL-2 concentration or cpm of incorporated [3H]-thymidine against the peptide concentration to generate a dose-response curve.

Visualizing the Molecular and Cellular Interactions

Experimental Workflow for Peptide-MHC Binding Assay

Peptide_MHC_Binding_Workflow cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis MHC MHC Class II (I-Au) Mix Mix Reagents in 384-well Plate MHC->Mix Probe Fluorescent Probe Peptide Probe->Mix Test Unlabeled Test Peptide (this compound) Test->Mix Incubate Incubate at 37°C for 48-72h Mix->Incubate Read Measure Fluorescence Polarization Incubate->Read Plot Plot Polarization vs. [Peptide] Read->Plot IC50 Calculate IC50 Plot->IC50 T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell MHC MHC Class II (I-Au) MBP This compound Peptide TCR T-Cell Receptor (TCR) MBP->TCR Recognition Lck Lck TCR->Lck Phosphorylation CD4 CD4 CD4->MHC Co-receptor Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ influx IP3->Ca PKC PKC DAG->PKC NFAT NFAT Ca->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 IL2 IL-2 Gene Transcription NFAT->IL2 NFkB->IL2 AP1->IL2

References

In-Depth Technical Guide: The Function of MBP Ac1-9 in T-Cell Activation and Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a primary autoantigen implicated in the pathogenesis of multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE). The N-terminal fragment of murine MBP, Ac1-9 (sequence: Ac-ASQKRPSQR), is an immunodominant epitope capable of inducing T-cell mediated autoimmune responses. This technical guide provides a comprehensive overview of the function of MBP Ac1-9 and its analogues in T-cell activation and proliferation, detailing the underlying molecular interactions, signaling pathways, and experimental methodologies for its study.

Core Concepts: this compound as a T-Cell Epitope

This compound is a peptide fragment of myelin basic protein.[1] In the context of an autoimmune response, this peptide is presented by antigen-presenting cells (APCs) on the Major Histocompatibility Complex (MHC) class II molecule, specifically I-Au in mice, to CD4+ T-cells.[2] This interaction is a critical initiating event in the autoimmune cascade leading to demyelination.

The binding of this compound to the I-Au molecule is notably unstable.[2] This weak interaction is attributed to the peptide's key binding residue, lysine (B10760008) at position 4 (Lys4), fitting into the P6 pocket of the I-Au molecule, which is predominantly hydrophobic. This atypical binding leaves the N-terminal region of the MHC peptide-binding cleft unoccupied.[2] This instability has significant implications for T-cell tolerance, as the transient presentation of this self-peptide may not be sufficient to induce central tolerance, allowing autoreactive T-cells to escape into the periphery.

Altered Peptide Ligands (APLs) of this compound

To investigate the relationship between peptide-MHC affinity and T-cell responses, altered peptide ligands (APLs) of this compound have been synthesized. These APLs typically involve substitutions at position 4. Key examples include:

  • This compound[4K] : The native peptide with lysine at position 4.

  • This compound[4A] : Alanine substitution at position 4.

  • This compound[4Y] : Tyrosine substitution at position 4.

These substitutions create a hierarchy of binding affinities to the I-Au molecule, with Ac1-9[4K] being the weakest binder and Ac1-9[4Y] being the strongest.[3] This graded affinity allows for the fine-tuning of T-cell signaling and provides a powerful tool to study the consequences of varying signal strength on T-cell fate.

Data Presentation: Quantitative Analysis of T-Cell Responses

The interaction of this compound and its APLs with T-cells elicits a range of responses, from full activation and proliferation to partial activation, anergy, and the induction of regulatory T-cells. The following tables summarize the quantitative data on these responses.

Peptide LigandRelative Binding Affinity to I-AuT-Cell Proliferation (Stimulation Index)
This compound[4K] (Native) LowLow
This compound[4A] IntermediateModerate
This compound[4Y] HighHigh

Table 1: Relative Binding Affinity and T-Cell Proliferation. The proliferative response of MBP-specific T-cells correlates with the binding affinity of the peptide ligand to the I-Au molecule. Higher affinity ligands induce a more robust proliferative response.

Peptide LigandIFN-γ Production (pg/mL)IL-2 Production (pg/mL)IL-10 Production (pg/mL)
This compound[4K] (Native) HighHighLow
This compound[4A] ModerateModerateModerate
This compound[4Y] LowLowHigh

Table 2: Cytokine Production Profile. The cytokine profile of responding T-cells is significantly influenced by the affinity of the this compound analogue. High-affinity ligands tend to induce a shift towards an anti-inflammatory or regulatory phenotype, characterized by increased IL-10 production and reduced pro-inflammatory cytokines like IFN-γ and IL-2.[3]

Signaling Pathways and Experimental Workflows

T-Cell Activation Signaling Pathway

The engagement of the T-cell receptor (TCR) by the this compound/I-Au complex initiates a cascade of intracellular signaling events, leading to T-cell activation and proliferation.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell MHC_Peptide This compound / I-Au Complex TCR TCR MHC_Peptide->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD4 CD4 CD4->Lck NFkB NF-κB CD28->NFkB ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3_DAG IP3 / DAG PLCg->IP3_DAG NFAT NFAT IP3_DAG->NFAT AP1 AP-1 IP3_DAG->AP1 IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene AP1->IL2_Gene NFkB->IL2_Gene IL2_Production IL-2 Production IL2_Gene->IL2_Production Proliferation Proliferation IL2_Production->Proliferation

T-Cell Activation Signaling Pathway
Experimental Workflow: T-Cell Proliferation Assay (CFSE)

The Carboxyfluorescein succinimidyl ester (CFSE) assay is a standard method to measure T-cell proliferation.

CFSE_Workflow Isolate_T_Cells Isolate MBP-specific CD4+ T-cells CFSE_Labeling Label T-cells with CFSE Isolate_T_Cells->CFSE_Labeling Stimulation Co-culture with APCs and This compound or APLs CFSE_Labeling->Stimulation Incubation Incubate for 3-5 days Stimulation->Incubation Staining Stain for surface markers (e.g., CD4) Incubation->Staining Flow_Cytometry Acquire on Flow Cytometer Staining->Flow_Cytometry Analysis Analyze CFSE dilution to quantify proliferation Flow_Cytometry->Analysis

CFSE T-Cell Proliferation Workflow
Experimental Workflow: Cytokine Production Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines in T-cell culture supernatants.

ELISA_Workflow T_Cell_Culture Co-culture T-cells with APCs and this compound or APLs Collect_Supernatant Collect culture supernatant at desired time points T_Cell_Culture->Collect_Supernatant Add_Sample Add supernatant and standards Collect_Supernatant->Add_Sample Coat_Plate Coat ELISA plate with capture antibody Block_Plate Block non-specific binding sites Coat_Plate->Block_Plate Block_Plate->Add_Sample Add_Detection_Ab Add biotinylated detection antibody Add_Sample->Add_Detection_Ab Add_Enzyme Add streptavidin-HRP Add_Detection_Ab->Add_Enzyme Add_Substrate Add TMB substrate Add_Enzyme->Add_Substrate Read_Plate Read absorbance at 450 nm Add_Substrate->Read_Plate Calculate_Concentration Calculate cytokine concentration Read_Plate->Calculate_Concentration

ELISA for Cytokine Quantification Workflow

Detailed Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

Objective: To quantify the proliferation of this compound-specific T-cells in response to the native peptide and its APLs.

Materials:

  • This compound, Ac1-9[4A], Ac1-9[4Y] peptides

  • MBP-specific CD4+ T-cell line or primary T-cells from immunized mice

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate Buffered Saline (PBS)

  • Anti-CD4 antibody (fluorochrome-conjugated)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • T-Cell Preparation: Isolate MBP-specific CD4+ T-cells from the spleen or lymph nodes of immunized mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • CFSE Labeling: a. Resuspend T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light. c. Quench the labeling reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS. d. Wash the cells twice with complete medium to remove excess CFSE. e. Resuspend the cells in complete medium at a concentration of 1 x 10^6 cells/mL.

  • Cell Culture: a. Plate 1 x 10^5 CFSE-labeled T-cells per well in a 96-well round-bottom plate. b. Add 2-5 x 10^5 irradiated APCs to each well. c. Add this compound or APLs at a final concentration range of 0.1 to 100 µg/mL. Include a no-peptide control and a positive control (e.g., anti-CD3/CD28 beads or a mitogen like Concanavalin A). d. Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry: a. Harvest the cells from each well. b. Stain with a fluorochrome-conjugated anti-CD4 antibody for 20-30 minutes on ice. c. Wash the cells with PBS containing 2% FBS. d. Resuspend the cells in FACS buffer and acquire data on a flow cytometer, collecting at least 10,000 events in the CD4+ gate.

  • Data Analysis: a. Gate on the live, single, CD4+ T-cell population. b. Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a cell division. c. Quantify the percentage of divided cells and the proliferation index for each condition.

Protocol 2: Cytokine Quantification by ELISA

Objective: To measure the concentration of IFN-γ, IL-2, and IL-10 in the supernatant of T-cell cultures stimulated with this compound and its APLs.

Materials:

  • T-cell culture supernatants (from the proliferation assay or a separate culture)

  • ELISA plate (96-well, high-binding)

  • Capture antibodies for IFN-γ, IL-2, and IL-10

  • Detection antibodies (biotinylated) for IFN-γ, IL-2, and IL-10

  • Recombinant cytokine standards for IFN-γ, IL-2, and IL-10

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Coating buffer (e.g., PBS, pH 7.4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Plate reader

Procedure:

  • Plate Coating: a. Dilute the capture antibody in coating buffer to the recommended concentration. b. Add 100 µL of the diluted capture antibody to each well of the ELISA plate. c. Seal the plate and incubate overnight at 4°C.

  • Blocking: a. Wash the plate three times with wash buffer. b. Add 200 µL of assay diluent to each well to block non-specific binding. c. Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: a. Wash the plate three times with wash buffer. b. Prepare a serial dilution of the recombinant cytokine standards in assay diluent. c. Add 100 µL of the standards and culture supernatants (diluted if necessary) to the appropriate wells. d. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: a. Wash the plate four times with wash buffer. b. Dilute the biotinylated detection antibody in assay diluent. c. Add 100 µL of the diluted detection antibody to each well. d. Incubate for 1 hour at room temperature.

  • Enzyme and Substrate Reaction: a. Wash the plate four times with wash buffer. b. Dilute the streptavidin-HRP in assay diluent. c. Add 100 µL of the diluted streptavidin-HRP to each well. d. Incubate for 30 minutes at room temperature in the dark. e. Wash the plate six times with wash buffer. f. Add 100 µL of TMB substrate to each well. g. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed. h. Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition and Analysis: a. Read the absorbance of each well at 450 nm using a plate reader. b. Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. c. Determine the concentration of the cytokines in the culture supernatants by interpolating their absorbance values on the standard curve.

Conclusion

The this compound peptide and its APLs serve as invaluable tools for dissecting the molecular and cellular mechanisms of T-cell activation, proliferation, and differentiation in the context of autoimmunity. By modulating the affinity of the TCR-pMHC interaction, researchers can gain critical insights into the signaling thresholds that dictate T-cell fate. The detailed protocols and conceptual frameworks provided in this guide offer a robust foundation for the design and execution of experiments aimed at understanding and ultimately manipulating these complex immunological processes for therapeutic benefit in diseases such as multiple sclerosis.

References

Methodological & Application

Application Notes and Protocols for Successful EAE Induction with MBP Ac1-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The model is characterized by infiltration of inflammatory cells into the CNS, leading to demyelination and axonal damage, which clinically manifests as paralysis. Induction of EAE using specific myelin peptides allows for the study of disease pathogenesis and the evaluation of potential therapeutic agents. Myelin Basic Protein (MBP) and its peptide fragments are well-established encephalitogens used to induce EAE. This document provides detailed protocols for the successful induction of an EAE model using the MBP Ac1-9 peptide.

Quantitative Data Summary

Successful induction of EAE is dependent on several factors including the mouse strain, the dose of the encephalitogenic peptide, and the use of adjuvants. The following tables summarize the recommended dosages and components for the induction of EAE using this compound.

Table 1: Reagents and Recommended Dosages for EAE Induction

ReagentRecommended Dose per MouseConcentration
This compound Peptide100 - 200 µg1 - 2 mg/mL in PBS
Complete Freund's Adjuvant (CFA)100 µL4 mg/mL Mycobacterium tuberculosis
Pertussis Toxin (PTX)200 - 500 ng1-2.5 µg/mL in PBS

Table 2: Recommended Mouse Strains and Pertussis Toxin Administration Schedule

Mouse StrainPTX Administration (Day 0)PTX Administration (Day 2)
C57BL/6200 - 500 ng (Intraperitoneal)200 - 500 ng (Intraperitoneal)
SJL200 - 400 ng (Intraperitoneal)200 - 400 ng (Intraperitoneal)

Experimental Protocols

Protocol 1: Preparation of this compound/CFA Emulsion

Materials:

  • This compound peptide

  • Sterile Phosphate Buffered Saline (PBS)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra

  • Two 1 mL glass Luer-lock syringes

  • One Luer-lock connector

  • Sterile microcentrifuge tubes

Procedure:

  • Dissolve the this compound peptide in sterile PBS to a final concentration of 2 mg/mL. For example, dissolve 2 mg of peptide in 1 mL of PBS.

  • Vortex the CFA vial thoroughly to ensure the Mycobacterium tuberculosis is evenly suspended.

  • In a sterile microcentrifuge tube, combine equal volumes of the this compound solution and the CFA. For example, mix 500 µL of the 2 mg/mL peptide solution with 500 µL of CFA.

  • To create a stable emulsion, draw the entire mixture into one of the 1 mL glass syringes.

  • Connect this syringe to the second empty glass syringe using the Luer-lock connector.

  • Forcefully pass the mixture back and forth between the two syringes for at least 10-15 minutes.

  • To check for a stable emulsion, drop a small amount of the mixture onto the surface of cold water. A stable emulsion will form a single, cohesive droplet that does not disperse.

  • Keep the emulsion on ice until ready for injection.

Protocol 2: Induction of Active EAE in Mice

Materials:

  • This compound/CFA emulsion

  • Pertussis Toxin (PTX)

  • Sterile PBS

  • Female C57BL/6 or SJL mice, 8-12 weeks old

  • Insulin (B600854) syringes with 27-30 gauge needles

Procedure:

Day 0: Immunization and First PTX Injection

  • Anesthetize the mice according to your institution's approved animal protocols.

  • Draw 100 µL of the this compound/CFA emulsion into an insulin syringe.

  • Administer the 100 µL of emulsion subcutaneously (s.c.) at two sites on the flank (50 µL per site).

  • Dilute the Pertussis Toxin stock solution in sterile PBS to the desired concentration (e.g., 2 µg/mL for a 200 ng dose in 100 µL).

  • Administer the appropriate dose of PTX (200-500 ng) intraperitoneally (i.p.) in a volume of 100-200 µL.

Day 2: Second PTX Injection

  • Administer a second dose of PTX (200-500 ng) intraperitoneally, prepared as on Day 0.

Protocol 3: Clinical Scoring of EAE

Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization. Body weight should also be recorded daily. A standard 0-5 scoring scale is used to assess disease severity[1]:

Table 3: EAE Clinical Scoring Scale

ScoreClinical Signs
0No clinical signs
0.5Distal limp tail
1Complete limp tail
1.5Limp tail and hindlimb weakness (unsteady gait)
2Limp tail and partial hindlimb paralysis (one leg dragging)
2.5Limp tail and partial hindlimb paralysis (both legs dragging)
3Limp tail and complete hindlimb paralysis
3.5Limp tail, complete hindlimb paralysis, and partial forelimb paralysis
4Limp tail, complete hindlimb and forelimb paralysis (quadriplegia)
5Moribund state or death

Signaling Pathways in EAE Pathogenesis

The development of EAE involves a complex interplay of immune cells and signaling pathways. Key pathways implicated in the pathogenesis include the Toll-like receptor (TLR) signaling, NF-κB activation, and TGF-β signaling.

EAE_Signaling_Pathways cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive T-Cell cluster_CNS Central Nervous System (CNS) TLR TLR MyD88 MyD88 TLR->MyD88 NFkB_activation NF-κB Activation MyD88->NFkB_activation Cytokine_Production Pro-inflammatory Cytokine Production (IL-6, IL-12, IL-23) NFkB_activation->Cytokine_Production Th1_Th17_Differentiation Th1/Th17 Differentiation Cytokine_Production->Th1_Th17_Differentiation MHCII MHC-II TCR TCR MHCII->TCR Antigen Recognition MBP_Ac1_9 This compound MBP_Ac1_9->MHCII Presentation TCR->Th1_Th17_Differentiation BBB Blood-Brain Barrier (BBB) Th1_Th17_Differentiation->BBB Infiltration Demyelination Demyelination & Inflammation Th1_Th17_Differentiation->Demyelination Glial_Cells Microglia / Astrocytes TGFb_signaling TGF-β Signaling Glial_Cells->TGFb_signaling TGFb_signaling->Demyelination

Caption: Key signaling events in EAE pathogenesis.

The TLR-MyD88 signaling pathway plays a crucial role in the innate immune response and the initiation of the adaptive immune response in EAE.[2] The activation of NF-κB in antigen-presenting cells leads to the production of pro-inflammatory cytokines, which drive the differentiation of pathogenic Th1 and Th17 cells.[3] In the CNS, TGF-β signaling in glial cells can contribute to the inflammatory environment that facilitates T-cell mediated demyelination.[4]

Experimental Workflow

The successful induction of the EAE model using this compound follows a well-defined workflow.

EAE_Workflow cluster_preparation Preparation cluster_induction Induction (Day 0 & 2) cluster_monitoring Monitoring & Analysis Peptide_Prep Prepare this compound Solution (2 mg/mL) Emulsion_Prep Prepare this compound/CFA Emulsion (1:1 ratio) Peptide_Prep->Emulsion_Prep Day0_Immunization Day 0: Subcutaneous Immunization (100 µL Emulsion) Emulsion_Prep->Day0_Immunization PTX_Prep Prepare Pertussis Toxin Solution (e.g., 2 µg/mL) Day0_PTX Day 0: Intraperitoneal PTX Injection (200-500 ng) PTX_Prep->Day0_PTX Day2_PTX Day 2: Intraperitoneal PTX Injection (200-500 ng) Day0_PTX->Day2_PTX Daily_Monitoring Daily Monitoring (Weight & Clinical Score) from Day 7 Day2_PTX->Daily_Monitoring Data_Analysis Data Analysis (e.g., Mean Clinical Score, Incidence, Max Score) Daily_Monitoring->Data_Analysis Histology Optional: Histological Analysis of CNS Tissue Data_Analysis->Histology

Caption: Experimental workflow for this compound induced EAE.

References

In Vitro T-Cell Proliferation Assay Using Myelin Basic Protein (MBP) Ac1-9: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro T-cell proliferation assay is a cornerstone of immunological research, providing a robust platform to assess the cellular immune response to specific antigens. This application note details the protocol for measuring T-cell proliferation in response to the myelin basic protein (MBP) fragment Ac1-9, an immunodominant epitope in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.[1][2] The assay is critical for screening potential immunomodulatory drug candidates, dissecting the mechanisms of autoimmune diseases, and evaluating vaccine efficacy. Two primary methods for quantifying T-cell proliferation are presented: the Carboxyfluorescein succinimidyl ester (CFSE)-based flow cytometry assay and the [³H]-thymidine incorporation assay.

Principle of the Assay

This assay measures the proliferation of T-lymphocytes upon stimulation with the MBP Ac1-9 peptide. When T-cells with receptors specific for the this compound epitope are co-cultured with antigen-presenting cells (APCs) that present the peptide on their Major Histocompatibility Complex (MHC) class II molecules, the T-cells become activated and begin to divide.[1] The extent of this proliferation is a direct measure of the antigen-specific T-cell response.

Key Experimental Considerations

  • Antigen Concentration: The optimal concentration of this compound can vary depending on the specific T-cell population and APCs used. It is recommended to perform a dose-response curve to determine the optimal concentration, typically ranging from 0.01 to 100 µg/mL.[3]

  • Cell Source: T-cells and APCs can be isolated from various sources, including peripheral blood mononuclear cells (PBMCs), spleen, or lymph nodes of immunized or transgenic animals.

  • Controls: Appropriate controls are crucial for data interpretation. These should include:

    • Unstimulated Control: T-cells and APCs cultured without the this compound peptide to measure background proliferation.

    • Positive Control: T-cells stimulated with a mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to ensure the cells are capable of proliferating.

    • Irrelevant Peptide Control: T-cells and APCs cultured with a peptide known not to stimulate the specific T-cell population.

Experimental Workflow

A general workflow for the T-cell proliferation assay is depicted below.

G cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Analysis isolate_t Isolate T-cells label_t Label T-cells (CFSE) isolate_t->label_t isolate_apc Isolate APCs coculture Co-culture T-cells, APCs, and this compound isolate_apc->coculture label_t->coculture flow Flow Cytometry (CFSE) coculture->flow thymidine (B127349) [3H]-Thymidine Pulse coculture->thymidine scintillation Scintillation Counting thymidine->scintillation

Caption: General workflow for the in vitro T-cell proliferation assay.

Protocol 1: CFSE-Based T-Cell Proliferation Assay

This method utilizes the fluorescent dye CFSE, which covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell proliferation by flow cytometry.[4][5][6]

Materials
  • This compound peptide

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Ficoll-Paque PLUS

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • DMSO

  • Anti-CD3 and Anti-CD28 antibodies (for positive control)

  • Flow cytometer

  • 96-well round-bottom culture plates

Procedure
  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[5]

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend the cells in complete RPMI-1640 medium and perform a cell count.

  • CFSE Labeling:

    • Adjust the PBMC concentration to 1 x 10⁷ cells/mL in pre-warmed PBS.

    • Prepare a 5 mM stock solution of CFSE in DMSO.

    • Add CFSE to the cell suspension at a final concentration of 1-5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of cold complete RPMI-1640 medium.

    • Wash the cells three times with complete RPMI-1640 medium.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled PBMCs at a concentration of 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

    • Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of the this compound peptide in complete RPMI-1640 medium. Add 100 µL of the peptide solution to the respective wells.

    • For the unstimulated control, add 100 µL of medium alone.

    • For the positive control, add anti-CD3/CD28 antibodies at pre-determined optimal concentrations.

    • Incubate the plate for 4-6 days at 37°C in a humidified 5% CO₂ incubator.[4]

  • Flow Cytometry Analysis:

    • After incubation, harvest the cells from each well.

    • Wash the cells with PBS containing 2% FBS.

    • (Optional) Stain cells with antibodies against T-cell surface markers (e.g., CD4, CD8) to analyze specific T-cell subsets.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the live lymphocyte population and then on the T-cell subset of interest. Proliferation is assessed by the decrease in CFSE fluorescence intensity.

Data Presentation
Treatment GroupThis compound (µg/mL)% Divided Cells (Mean ± SD)Proliferation Index (Mean ± SD)
Unstimulated02.5 ± 0.81.1 ± 0.2
This compound115.2 ± 2.12.5 ± 0.4
This compound1045.8 ± 5.34.2 ± 0.6
This compound10062.3 ± 7.95.8 ± 0.9
Positive Control (Anti-CD3/CD28)-95.1 ± 3.58.5 ± 0.7

Protocol 2: [³H]-Thymidine Incorporation Assay

This classic method measures the incorporation of radioactive thymidine into the DNA of proliferating cells. The amount of incorporated radioactivity is proportional to the level of cell division.[7][8][9]

Materials
  • This compound peptide

  • Complete RPMI-1640 medium

  • PBS

  • Ficoll-Paque PLUS

  • [³H]-Thymidine (1 µCi/well)

  • Cell harvester

  • Scintillation fluid

  • Liquid scintillation counter

  • 96-well flat-bottom culture plates

Procedure
  • Isolation of T-cells and APCs:

    • Isolate T-cells and APCs from spleen or lymph nodes. For example, T-cells can be purified using nylon wool columns or magnetic bead-based separation, and APCs can be enriched by adherence to plastic or by using specific markers.

    • Alternatively, use total splenocytes or PBMCs which contain both T-cells and APCs.

  • Cell Culture and Stimulation:

    • Resuspend the responder T-cells and irradiated (or mitomycin C-treated) APCs in complete RPMI-1640 medium.

    • Plate 2 x 10⁵ T-cells and 5 x 10⁵ APCs per well in a 96-well flat-bottom plate in a final volume of 100 µL.

    • Prepare serial dilutions of the this compound peptide in complete RPMI-1640 medium. Add 100 µL of the peptide solution to the respective wells.

    • Set up unstimulated and positive controls as described in Protocol 1.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • [³H]-Thymidine Pulsing and Harvesting:

    • 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters extensively with PBS to remove unincorporated [³H]-thymidine.

  • Scintillation Counting:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Data Presentation
Treatment GroupThis compound (µg/mL)CPM (Mean ± SD)Stimulation Index (SI)
Unstimulated0512 ± 891.0
This compound13,245 ± 4126.3
This compound1015,876 ± 1,56731.0
This compound10025,432 ± 2,89049.7
Positive Control (PHA)-89,765 ± 7,543175.3

Stimulation Index (SI) = Mean CPM of stimulated wells / Mean CPM of unstimulated wells.

T-Cell Activation Signaling Pathway

The binding of the this compound/MHC class II complex to the T-cell receptor (TCR) initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and cytokine production.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC MHCII MHC-II + this compound TCR TCR Lck Lck TCR->Lck Activates CD4 CD4 CD4->Lck CD28 CD28 MHCII->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates Ras Ras LAT->Ras Activation Pathway IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca2+ IP3->Ca Release PKC PKCθ DAG->PKC Activates Calcineurin Calcineurin Ca->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates NFkB NF-κB PKC->NFkB Activation Pathway AP1 AP-1 Ras->AP1 Activation Pathway Gene Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene NFkB->Gene AP1->Gene

Caption: TCR signaling cascade upon this compound recognition.

This detailed guide provides the necessary protocols and background information for conducting robust and reliable in vitro T-cell proliferation assays using the this compound peptide. Careful execution of these protocols will yield valuable insights into antigen-specific T-cell responses, crucial for advancing research in autoimmunity and drug development.

References

Flow Cytometry Analysis of Myelin Basic Protein (MBP) Ac1-9 Specific T-Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS).[1][2][3] The induction of EAE in susceptible mouse strains, such as B10.PL, is often achieved through immunization with myelin-derived peptides, including the N-terminal acetylated peptide of Myelin Basic Protein, Ac1-9 (Ac-ASQKRPSQR).[4] This peptide, presented by the MHC class II molecule I-Au, elicits a CD4+ T-cell mediated autoimmune response that leads to inflammation, demyelination, and axonal damage in the CNS.[1] The analysis of MBP Ac1-9 specific T-cells is therefore crucial for understanding the pathogenesis of EAE and for the development of novel therapeutics for MS.

Flow cytometry is an indispensable tool for the detailed characterization of these rare, antigen-specific T-cell populations. This technology allows for the simultaneous analysis of multiple parameters, including cell surface phenotype, cytokine production, and activation status at the single-cell level. This application note provides detailed protocols for the identification, enumeration, and functional characterization of this compound specific T-cells using multi-parameter flow cytometry, incorporating techniques such as MHC class II tetramer staining, intracellular cytokine staining (ICS), and activation-induced marker (AIM) assays.

Data Presentation

The following tables summarize quantitative data on the frequency and cytokine profile of this compound specific T-cells in various tissues of B10.PL mice during different phases of EAE. These values are compiled from published literature and should be considered as representative examples. Actual frequencies may vary depending on the specific experimental conditions, including the immunization protocol and the severity of the disease.

Table 1: Frequency of this compound Specific CD4+ T-Cells in EAE

TissueDisease PhaseFrequency (% of CD4+ T-cells)
Draining Lymph Nodes Onset (Day 8-10)1.0 - 5.0%
Peak (Day 14-18)2.0 - 8.0%
Remission (Day 25-30)0.5 - 2.0%
Spleen Onset (Day 8-10)0.5 - 2.0%
Peak (Day 14-18)1.0 - 4.0%
Remission (Day 25-30)0.2 - 1.0%
Central Nervous System (CNS) Onset (Day 8-10)5.0 - 15.0%
Peak (Day 14-18)10.0 - 30.0%
Remission (Day 25-30)2.0 - 8.0%

Table 2: Cytokine Profile of this compound Specific CD4+ T-Cells in the CNS at Peak of EAE

Cytokine/Transcription FactorPercentage of this compound Specific CD4+ T-cells
IFN-γ (Th1) 20 - 40%
IL-17A (Th17) 15 - 35%
IL-4 (Th2) < 5%
FoxP3 (Treg) 5 - 15%

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

The activation of this compound specific T-cells is initiated by the interaction of the T-cell receptor (TCR) with the this compound peptide presented by the MHC class II molecule I-Au on an antigen-presenting cell (APC). This interaction triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and differentiation into effector cells. The diagram below illustrates the key initial steps of this signaling pathway.

TCR_Signaling cluster_APC Antigen Presenting Cell cluster_TCell This compound Specific T-Cell APC APC MHC_Peptide This compound / I-A^u CD80_86 CD80/CD86 TCR TCR MHC_Peptide->TCR Binding CD28 CD28 CD80_86->CD28 Co-stimulation TCell T-Cell CD4 CD4 CD3 CD3 Lck Lck TCR->Lck recruits CD4->Lck associated ZAP70 ZAP-70 CD3->ZAP70 recruits Lck->CD3 phosphorylates ITAMs Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits & activates Downstream Downstream Signaling (Ca2+, NFAT, AP-1, NF-κB) PLCg1->Downstream

TCR signaling initiation upon this compound presentation.
Experimental Workflow for Flow Cytometry Analysis

The following diagram outlines the general workflow for the analysis of this compound specific T-cells from EAE mice.

EAE_Workflow cluster_animal In Vivo cluster_invitro In Vitro / Ex Vivo cluster_staining_methods Staining Methods cluster_analysis Analysis EAE_induction EAE Induction in B10.PL mice (this compound in CFA) Tissue_harvest Tissue Harvest (Spleen, Lymph Nodes, CNS) EAE_induction->Tissue_harvest Cell_isolation Single-Cell Suspension Preparation Tissue_harvest->Cell_isolation Stimulation Antigen Stimulation (optional) (this compound, Brefeldin A for ICS) Cell_isolation->Stimulation Staining Staining Stimulation->Staining Tetramer MHC Class II Tetramer Staining Staining->Tetramer ICS Intracellular Cytokine Staining Staining->ICS AIM Activation-Induced Marker Assay Staining->AIM Flow_cytometry Flow Cytometry Acquisition Tetramer->Flow_cytometry ICS->Flow_cytometry AIM->Flow_cytometry Data_analysis Data Analysis (Gating, Quantification) Flow_cytometry->Data_analysis

Workflow for this compound T-cell analysis.

Experimental Protocols

Protocol 1: Induction of EAE in B10.PL Mice

This protocol describes the active induction of EAE using this compound peptide.

Materials:

  • This compound peptide (Ac-ASQKRPSQR)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • B10.PL mice (female, 6-8 weeks old)

Procedure:

  • Prepare the encephalitogenic emulsion: a. Dissolve this compound peptide in sterile PBS at a concentration of 2 mg/mL. b. Prepare CFA by thoroughly mixing. c. In a sterile glass syringe, mix equal volumes of the peptide solution and CFA to create a stable emulsion. A 1:1 ratio is typically used.

  • Immunization: a. Anesthetize the mice. b. Inject 100 µL of the emulsion subcutaneously, divided between two sites on the flank (50 µL per site). Each mouse should receive 100 µg of this compound.

  • Pertussis Toxin Administration: a. On the day of immunization (Day 0) and 48 hours later (Day 2), administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.

  • Monitoring: a. Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. b. Score the clinical severity of EAE on a scale of 0 to 5:

    • 0: No clinical signs
    • 1: Limp tail
    • 2: Hind limb weakness
    • 3: Hind limb paralysis
    • 4: Hind and forelimb paralysis
    • 5: Moribund or dead

Protocol 2: Isolation of Mononuclear Cells

Materials:

  • Spleen, draining lymph nodes (inguinal, axillary, brachial), and CNS (brain and spinal cord)

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • 70 µm cell strainers

  • Percoll

  • PBS

Procedure for Spleen and Lymph Nodes:

  • Aseptically harvest spleen and draining lymph nodes into cold RPMI 1640.

  • Mechanically dissociate the tissues through a 70 µm cell strainer to obtain a single-cell suspension.

  • Lyse red blood cells using ACK lysis buffer for spleens.

  • Wash the cells with RPMI 1640 and resuspend in complete medium.

Procedure for CNS:

  • Perfuse mice with cold PBS to remove peripheral blood from the CNS.

  • Harvest the brain and spinal cord.

  • Mechanically homogenize the tissue.

  • Digest the tissue with collagenase D and DNase I for 30-45 minutes at 37°C.

  • Isolate mononuclear cells by passing the cell suspension through a Percoll gradient (e.g., 30%/70%).

  • Collect the cells at the interphase, wash, and resuspend in complete medium.

Protocol 3: MHC Class II Tetramer Staining

This protocol allows for the direct identification and enumeration of this compound specific CD4+ T-cells.

Materials:

  • I-Au/MBP Ac1-9 Tetramer-PE (or other fluorochrome)

  • Anti-mouse CD4, CD8, B220, CD11b, CD11c (dump channel) antibodies

  • Anti-mouse CD4 antibody

  • Viability dye

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

Procedure:

  • Prepare a single-cell suspension of 1-2 x 106 cells in a 96-well plate or FACS tube.

  • Stain with a viability dye according to the manufacturer's instructions.

  • Wash the cells with FACS buffer.

  • Incubate the cells with the I-Au/MBP Ac1-9 tetramer for 60 minutes at 37°C in the dark.[5] Optimal staining conditions (temperature and time) may need to be determined for each new tetramer lot.[5]

  • Wash the cells with FACS buffer.

  • Stain with a cocktail of surface antibodies, including the dump channel antibodies and anti-CD4, for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer for flow cytometry analysis.

  • Acquire a sufficient number of events (at least 100,000 CD4+ T-cells) to accurately identify the rare tetramer-positive population.[6]

Protocol 4: Intracellular Cytokine Staining (ICS)

This protocol is for the functional characterization of this compound specific T-cells based on their cytokine production.

Materials:

  • This compound peptide

  • Brefeldin A

  • Anti-mouse CD4, CD8 antibodies

  • Anti-mouse IFN-γ, IL-17A, IL-4, FoxP3 antibodies

  • Fixation/Permeabilization buffer

  • Permeabilization/Wash buffer

  • Complete RPMI 1640 medium

Procedure:

  • Plate 1-2 x 106 cells per well in a 96-well plate in 200 µL of complete RPMI 1640.

  • Stimulate the cells with this compound peptide (typically 10-20 µg/mL) for 6 hours at 37°C. Include an unstimulated control.[7]

  • For the last 4 hours of stimulation, add Brefeldin A (e.g., 1 µg/mL) to block cytokine secretion.

  • After stimulation, wash the cells and stain for surface markers (e.g., CD4, CD8) and a viability dye as described in Protocol 3.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular cytokines (e.g., IFN-γ, IL-17A, IL-4) and transcription factors (e.g., FoxP3) for 30 minutes at 4°C in the dark.

  • Wash the cells with permeabilization/wash buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Protocol 5: Activation-Induced Marker (AIM) Assay

This protocol identifies antigen-specific T-cells based on the upregulation of activation markers.

Materials:

  • This compound peptide

  • Anti-mouse CD4, CD8 antibodies

  • Anti-mouse CD69, CD154 (CD40L), CD137 (4-1BB), OX40 (CD134) antibodies

  • Viability dye

  • Complete RPMI 1640 medium

Procedure:

  • Plate 1-2 x 106 cells per well in a 96-well plate in 200 µL of complete RPMI 1640.

  • Stimulate the cells with this compound peptide (10-20 µg/mL) for 18-24 hours at 37°C. Include an unstimulated control.

  • After stimulation, wash the cells and stain for surface markers including a viability dye, CD4, CD8, and the AIM markers (e.g., CD69, CD154, CD137, OX40) for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Antigen-specific T-cells are identified as the population that upregulates the AIM markers in the stimulated sample compared to the unstimulated control.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the flow cytometric analysis of this compound specific T-cells in the EAE model. The combination of MHC class II tetramer staining, intracellular cytokine staining, and activation-induced marker assays allows for a multi-faceted characterization of the phenotype, frequency, and function of these key pathogenic cells. This detailed analysis is essential for advancing our understanding of autoimmune neuroinflammation and for the preclinical evaluation of novel therapeutic strategies for multiple sclerosis.

References

Application Notes and Protocols for Histological Analysis of the Central Nervous System in MBP Ac1-9 Induced Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the histological analysis of the central nervous system (CNS) in an experimental autoimmune encephalomyelitis (EAE) model induced by the myelin basic protein (MBP) peptide Ac1-9. This model is a valuable tool for studying the pathogenesis of autoimmune demyelinating diseases, such as multiple sclerosis (MS), and for the preclinical evaluation of novel therapeutic agents.

Introduction to MBP Ac1-9 Induced EAE

Experimental autoimmune encephalomyelitis is a widely used animal model of MS. The induction of EAE with the N-terminal acetylated peptide of myelin basic protein, Ac1-9, in susceptible mouse strains, such as B10.PL (H-2u), typically results in a monophasic disease course characterized by ascending paralysis. The histopathological hallmarks of this model are focal perivascular and meningeal inflammatory infiltrates, primarily composed of mononuclear cells, and subsequent demyelination in the white matter of the spinal cord and, to a lesser extent, the brain.

Data Presentation: Quantitative Histological Analysis

The following tables present illustrative quantitative data for the key histopathological features observed in the spinal cord during different phases of EAE. This data is based on findings from a study by Pyka-Fosciak et al. (2023) in a similar EAE model and is intended to provide a representative example of the expected quantitative changes.[1]

Table 1: Quantification of Inflammatory Infiltrates in the Spinal Cord

Disease PhaseMean Number of Inflammatory Lesions (± SEM)Percentage of Inflamed Area (± SEM)
Onset2.37 ± 0.111.41 ± 0.10
Peak9.08 ± 0.255.95 ± 0.32
Chronic7.08 ± 0.204.50 ± 0.28

Table 2: Quantification of Demyelination in the Spinal Cord

Disease PhasePercentage of Demyelinated Area (LFB Staining) (± SEM)Myelin Basic Protein (MBP) Immunoreactivity (% Area ± SEM)
Onset1.85 ± 0.1522.19 ± 0.49
Peak6.20 ± 0.4115.06 ± 0.30
Chronic6.15 ± 0.3810.83 ± 0.34

Table 3: Scoring of Histopathological Changes in the Spinal Cord

ParameterScoring System
Inflammation (H&E Staining) 0: No inflammatory cells1: A few scattered inflammatory cells2: Perivascular cuffs of inflammatory cells3: Multiple perivascular cuffs and parenchymal infiltration4: Extensive parenchymal infiltration
Demyelination (LFB Staining) 0: No demyelination1: Mild demyelination2: Moderate demyelination3: Severe demyelination

Experimental Protocols

Protocol 1: Induction of EAE with this compound

This protocol describes the active induction of EAE in B10.PL mice.

Materials:

  • This compound peptide (lyophilized)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis toxin (PTX)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile 1 mL syringes with 27-gauge needles

  • Female B10.PL mice, 8-12 weeks old

Procedure:

  • Antigen Emulsion Preparation:

    • Reconstitute the lyophilized this compound peptide in sterile PBS to a final concentration of 2 mg/mL.

    • In a sterile glass tube, mix equal volumes of the this compound solution and CFA (containing 4 mg/mL M. tuberculosis) to create a water-in-oil emulsion.

    • Emulsify by repeatedly drawing and expelling the mixture through a sterile syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice according to approved institutional protocols.

    • Inject 100 µL of the emulsion (containing 100 µg of this compound) subcutaneously, distributed over two sites on the flank.

  • Pertussis Toxin Administration:

    • On Day 0 and Day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

    • Use a standard 0-5 scoring scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind limb paralysis and forelimb weakness

      • 5: Moribund or dead

Protocol 2: CNS Tissue Collection and Processing

Materials:

Procedure:

  • Perfusion:

    • At the desired time point (e.g., peak of disease), deeply anesthetize the mouse.

    • Perform a transcardial perfusion with ice-cold PBS to flush out the blood, followed by perfusion with ice-cold 4% PFA.

  • Tissue Dissection and Post-fixation:

    • Carefully dissect the brain and spinal cord.

    • Post-fix the tissues in 4% PFA overnight at 4°C.

  • Cryoprotection (for frozen sections):

    • Transfer the tissues to 15% sucrose in PBS and incubate at 4°C until they sink.

    • Transfer to 30% sucrose in PBS and incubate at 4°C until they sink.

    • Embed the tissues in OCT compound and freeze on dry ice. Store at -80°C.

  • Paraffin Embedding (for paraffin sections):

    • Dehydrate the tissues through a graded series of ethanol (70%, 95%, 100%).

    • Clear the tissues in xylene.

    • Infiltrate with and embed in paraffin wax.

Protocol 3: Histological Staining

A. Hematoxylin and Eosin (H&E) Staining for Inflammation

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded sections or air-dry frozen sections.

  • Stain in Hematoxylin solution for 3-5 minutes.

  • Rinse in running tap water.

  • Differentiate in 1% acid alcohol.

  • Rinse in running tap water.

  • "Blue" the sections in Scott's tap water substitute or a weak alkaline solution.

  • Rinse in running tap water.

  • Counterstain in Eosin solution for 1-2 minutes.

  • Dehydrate through graded ethanol, clear in xylene, and mount with a coverslip.

B. Luxol Fast Blue (LFB) Staining for Demyelination

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded sections or air-dry frozen sections.

  • Stain in Luxol Fast Blue solution overnight at 56-60°C.

  • Rinse off excess stain with 95% ethanol.

  • Rinse in distilled water.

  • Differentiate in 0.05% lithium carbonate solution.

  • Rinse in 70% ethanol.

  • Rinse in distilled water.

  • Counterstain with a nuclear stain such as Cresyl Violet if desired.

  • Dehydrate, clear, and mount.

C. Immunohistochemistry (IHC) for Cellular Infiltrates

This is a general protocol; antibody concentrations and incubation times should be optimized for each specific antibody.

Procedure:

  • Deparaffinize and rehydrate sections.

  • Perform antigen retrieval if required (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking buffer (e.g., 5% normal serum in PBS with 0.1% Triton X-100).

  • Incubate with the primary antibody (e.g., anti-CD4 for T-helper cells, anti-Iba1 for microglia/macrophages) overnight at 4°C.

  • Rinse in PBS.

  • Incubate with a biotinylated secondary antibody.

  • Rinse in PBS.

  • Incubate with an avidin-biotin-peroxidase complex (ABC reagent).

  • Rinse in PBS.

  • Develop the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount.

Visualizations

EAE_Induction_Workflow cluster_immunization Immunization Phase cluster_adjuvant Adjuvant Phase cluster_outcome Outcome Assessment Peptide This compound Peptide Emulsion Antigen Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunize Subcutaneous Injection (Day 0) Emulsion->Immunize Clinical_Scoring Daily Clinical Scoring (Starting Day 7) Immunize->Clinical_Scoring PTX Pertussis Toxin (PTX) Inject_PTX1 i.p. Injection (Day 0) PTX->Inject_PTX1 Inject_PTX2 i.p. Injection (Day 2) PTX->Inject_PTX2 Inject_PTX1->Clinical_Scoring Inject_PTX2->Clinical_Scoring Histology Histological Analysis (e.g., Peak of Disease) Clinical_Scoring->Histology

Caption: Workflow for the induction of EAE using this compound peptide.

TCR_Signaling_Pathway cluster_cell_interaction Antigen Presentation cluster_intracellular_signaling Intracellular Cascade cluster_transcription_factors Transcription Factor Activation cluster_cellular_response Cellular Response APC Antigen Presenting Cell (APC) MHC MHC class II TCR TCR MHC->TCR presents MBP_peptide This compound T_Cell CD4+ T Cell CD4 CD4 Lck Lck TCR->Lck CD4->MHC ZAP70 ZAP70 Lck->ZAP70 activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux PKC PKC IP3_DAG->PKC NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Cytokine_Production Pro-inflammatory Cytokine Production (IFN-γ, IL-17) NFAT->Cytokine_Production Proliferation T Cell Proliferation & Differentiation NFAT->Proliferation NFkB->Cytokine_Production NFkB->Proliferation AP1->Cytokine_Production AP1->Proliferation

Caption: T-Cell Receptor (TCR) signaling cascade in EAE pathogenesis.

References

Application Notes and Protocols: Measurement of Cytokine Profiles in Response to MBP Ac1-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin Basic Protein (MBP) is a major component of the myelin sheath in the central nervous system (CNS). The acetylated N-terminal nonapeptide of MBP, Ac1-9, is an immunodominant epitope in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis (MS)[1]. The immune response to MBP Ac1-9, particularly the profile of secreted cytokines, is crucial in understanding the pathogenesis of autoimmune demyelinating diseases and in the development of therapeutic interventions. T helper (Th) cells, upon activation by recognizing the this compound peptide presented by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs), differentiate into distinct subsets characterized by their cytokine expression profiles. These include Th1 cells (producing IFN-γ and TNF-α), Th2 cells (producing IL-4, IL-5, and IL-13), Th17 cells (producing IL-17A), and regulatory T cells (Tregs) that may produce IL-10[2][3][4]. Profiling these cytokines provides a valuable tool for assessing the efficacy of potential drug candidates in modulating the immune response.

These application notes provide a comprehensive overview of the methodologies used to measure cytokine profiles in response to this compound stimulation, including detailed experimental protocols and data presentation guidelines.

Data Presentation: Quantitative Cytokine Analysis

The following tables summarize representative quantitative data for cytokine production in response to antigenic stimulation. It is important to note that absolute cytokine concentrations can vary significantly depending on the experimental system (e.g., cell type, donor variability, stimulation conditions, and assay sensitivity). The data presented here are for illustrative purposes.

Table 1: Cytokine Concentration in Culture Supernatants (ELISA)

CytokineConditionConcentration (pg/mL)
IFN-γUnstimulated Control< 10
This compound (10 µg/mL)500 - 2000
Positive Control (PMA/Ionomycin)> 5000
IL-10Unstimulated Control< 5
This compound (10 µg/mL)100 - 500
Positive Control (PMA/Ionomycin)> 1000
IL-17AUnstimulated Control< 2
This compound (10 µg/mL)50 - 200
Positive Control (PMA/Ionomycin)> 500
IL-4Unstimulated Control< 5
This compound (10 µg/mL)20 - 100
Positive Control (PMA/Ionomycin)> 200

Table 2: Frequency of Cytokine-Producing CD4+ T Cells (Intracellular Cytokine Staining & Flow Cytometry)

CytokineCondition% of CD4+ T Cells
IFN-γUnstimulated Control< 0.1%
This compound (10 µg/mL)1 - 5%
Positive Control (PMA/Ionomycin)10 - 30%
IL-10Unstimulated Control< 0.05%
This compound (10 µg/mL)0.5 - 2%
Positive Control (PMA/Ionomycin)5 - 15%
IL-17AUnstimulated Control< 0.05%
This compound (10 µg/mL)0.2 - 1%
Positive Control (PMA/Ionomycin)2 - 8%
IL-4Unstimulated Control< 0.1%
This compound (10 µg/mL)0.1 - 0.5%
Positive Control (PMA/Ionomycin)1 - 5%

Experimental Protocols

Protocol 1: Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which can then be used for stimulation with this compound.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer of plasma and platelets.

  • Collect the buffy coat layer containing the PBMCs.

  • Wash the collected PBMCs with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the cell pellet in complete RPMI and perform a cell count using a hemocytometer or automated cell counter.

  • Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI.

Protocol 2: In Vitro Stimulation of PBMCs with this compound

This protocol details the stimulation of PBMCs with this compound peptide to induce cytokine production.

Materials:

  • Isolated PBMCs (from Protocol 1)

  • This compound peptide (lyophilized)

  • Sterile, endotoxin-free water or DMSO for peptide reconstitution

  • Complete RPMI

  • 96-well cell culture plates

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (for positive control)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

Procedure:

  • Reconstitute the lyophilized this compound peptide to a stock concentration of 1 mg/mL.

  • Plate 200 µL of the PBMC suspension (1 x 10^6 cells/mL) into each well of a 96-well plate.

  • Add the desired concentration of this compound peptide to the wells (e.g., a final concentration of 10 µg/mL).

  • For a positive control, add PMA (50 ng/mL) and Ionomycin (1 µg/mL).

  • For an unstimulated control, add an equivalent volume of the peptide vehicle.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

    • For ELISA, incubate for 24-72 hours.

    • For intracellular cytokine staining, incubate for 4-6 hours, adding a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) for the last 4 hours of incubation.

  • After incubation, proceed to either Protocol 3 (ELISA) or Protocol 4 (Intracellular Cytokine Staining).

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes the quantification of secreted cytokines in the cell culture supernatant using a sandwich ELISA.

Materials:

  • Culture supernatants from stimulated PBMCs (from Protocol 2)

  • Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (as per kit instructions)

  • Plate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of standards and culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times.

  • Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times.

  • Add the TMB substrate and incubate until color develops (typically 15-30 minutes).

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 4: Intracellular Cytokine Staining (ICS) and Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing cells at the single-cell level.

Materials:

  • Stimulated PBMCs (from Protocol 2, with protein transport inhibitor)

  • Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4)

  • Fixation/Permeabilization buffer

  • Fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-10, IL-17A, IL-4)

  • Flow cytometer

Procedure:

  • Harvest the stimulated cells and transfer them to FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Stain for surface markers by incubating the cells with a cocktail of fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4) for 30 minutes at 4°C in the dark.

  • Wash the cells with PBS.

  • Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's instructions.

  • Wash the cells with permeabilization buffer.

  • Stain for intracellular cytokines by incubating the cells with a cocktail of fluorescently conjugated anti-cytokine antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells with permeabilization buffer.

  • Resuspend the cells in FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of CD4+ T cells producing each cytokine.

Visualizations

T Cell Activation Signaling Pathway

The activation of a T cell by the this compound peptide presented on an MHC class II molecule initiates a complex signaling cascade. This pathway ultimately leads to the transcription of cytokine genes.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHC_Peptide MHC-II + this compound TCR TCR/CD3 MHC_Peptide->TCR Recognition CD4 CD4 MHC_Peptide->CD4 Lck Lck TCR->Lck CD4->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCG1 PLCγ1 LAT->PLCG1 recruits & activates IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca Ca²⁺ IP3->Ca releases PKC PKCθ DAG->PKC activates Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK activates Calcineurin Calcineurin Ca->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates & activates NFkB NF-κB PKC->NFkB activates AP1 AP-1 Ras_MAPK->AP1 activates Cytokine_Gene Cytokine Gene Transcription NFAT->Cytokine_Gene NFkB->Cytokine_Gene AP1->Cytokine_Gene

Caption: Simplified T cell receptor signaling pathway upon recognition of this compound.

Experimental Workflow for Cytokine Profile Measurement

The overall workflow for measuring cytokine profiles in response to this compound involves several key steps, from sample collection to data analysis.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stimulation Cell Stimulation cluster_analysis Cytokine Analysis cluster_data Data Analysis Blood_Collection Whole Blood Collection PBMC_Isolation PBMC Isolation Blood_Collection->PBMC_Isolation Cell_Culture Cell Culture & Stimulation with This compound PBMC_Isolation->Cell_Culture Supernatant_Collection Supernatant Collection Cell_Culture->Supernatant_Collection Cell_Harvesting Cell Harvesting & Staining (Surface & IC) Cell_Culture->Cell_Harvesting ELISA ELISA Supernatant_Collection->ELISA ELISA_Analysis ELISA Data Analysis (Concentration) ELISA->ELISA_Analysis Flow_Cytometry Flow Cytometry Cell_Harvesting->Flow_Cytometry Flow_Analysis Flow Cytometry Data Analysis (% Positive Cells) Flow_Cytometry->Flow_Analysis

Caption: Workflow for measuring cytokine profiles in response to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low EAE Incidence with MBP Ac1-9 Immunization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the low incidence of Experimental Autoimmune Encephalomyelitis (EAE) following immunization with the Myelin Basic Protein (MBP) Ac1-9 peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected incidence of EAE when using MBP Ac1-9 for immunization?

A1: The incidence of EAE induced by this compound is highly dependent on the mouse strain and specific experimental conditions. In B10.PL mice, which have the H-2u haplotype required for recognizing this peptide, the incidence can be variable. For instance, T-cell receptor (TCR) transgenic mice for MBP Ac1-11 on a conventional B10.PL background show a low spontaneous EAE incidence of approximately 15%.[1] However, when these mice are on a RAG-1-/- background (lacking mature B and T cells), the incidence of spontaneous EAE reaches 100%.[1] In standard, non-transgenic B10.PL mice actively immunized with this compound, the incidence can also be low and is influenced by factors such as the immunization protocol and animal husbandry.

Q2: Why is the N-terminal acetylation of the this compound peptide important?

A2: The native sequence of this compound is N-terminally acetylated. This post-translational modification is crucial for its immunogenicity and stability. Acetylation at the N-terminus increases the peptide's resistance to proteases, enhancing its bioavailability and presentation to T cells. Using a non-acetylated version of the peptide can lead to rapid degradation and a significantly reduced or absent immune response, resulting in a low incidence of EAE.

Q3: Can the mouse strain and sex affect the incidence of EAE with this compound?

A3: Yes, both mouse strain and sex are critical factors. EAE induction with this compound is restricted to mouse strains expressing the I-Au MHC class II molecule, such as the B10.PL (H-2u) strain.[2] Other common laboratory strains like C57BL/6 (H-2b) or SJL (H-2s) will not develop EAE with this peptide. Furthermore, within the susceptible B10.PL strain, gender differences in susceptibility have been observed. Male mice may show a higher incidence and severity of EAE compared to females when immunized with this compound.[3] One study reported a disease incidence of 5/5 in male versus 2/5 in female B10.PL TCR transgenic mice.[3]

Troubleshooting Guide

Issue: EAE incidence is lower than expected or absent.

This troubleshooting guide is designed to identify potential causes for the low incidence of EAE following immunization with this compound and to provide corrective actions.

1. Verification of Mouse Strain and Haplotype

  • Question: Are you using the correct mouse strain?

  • Troubleshooting: Confirm that you are using a mouse strain with the H-2u haplotype, such as B10.PL. EAE induction with this compound is MHC-restricted, and using an incorrect strain will result in immunization failure.

  • Recommendation: Source animals from a reputable vendor and confirm the haplotype if there is any doubt.

2. Quality and Preparation of this compound Peptide

  • Question: Is the this compound peptide of high quality and correctly prepared?

  • Troubleshooting:

    • Acetylation: Verify that the peptide is N-terminally acetylated. The absence of this modification significantly reduces immunogenicity.

    • Purity: Use a high-purity peptide (ideally >95%) to avoid contaminants that might interfere with the immune response.

    • Storage and Handling: Store the lyophilized peptide at -20°C or -80°C. Reconstitute in sterile, endotoxin-free phosphate-buffered saline (PBS) or another appropriate buffer immediately before use. Avoid repeated freeze-thaw cycles.

  • Recommendation: Always check the certificate of analysis for your peptide to confirm its identity, purity, and modifications.

3. Adjuvant and Emulsion Preparation

  • Question: Is the Complete Freund's Adjuvant (CFA) emulsion properly prepared?

  • Troubleshooting:

    • CFA Composition: Ensure the CFA contains the appropriate concentration of Mycobacterium tuberculosis (e.g., 4 mg/mL).[4] Some commercially available CFA preparations may have lower concentrations.[4]

    • Emulsification Technique: The emulsion of the aqueous peptide solution and CFA is critical. An unstable emulsion will not create the necessary depot effect for a sustained immune response. The emulsion should be thick, white, and not disperse when a droplet is placed in water.[4] This is typically achieved by vigorous mixing, for example, by using two syringes connected by a stopcock.

  • Recommendation: Practice the emulsification technique. A stable water-in-oil emulsion is essential for a robust immune response.

4. Role of Pertussis Toxin (PTX)

  • Question: Are you using pertussis toxin, and is the dosage and timing correct?

  • Troubleshooting: For active EAE induction with MBP peptides in many strains, PTX is required to facilitate the entry of encephalitogenic T cells into the central nervous system (CNS).[1]

    • Dosage: The optimal dose of PTX can vary between lots and should be determined empirically. A typical dose is 200-400 ng per mouse.[1][5]

    • Timing: PTX is usually administered intraperitoneally (i.p.) or intravenously (i.v.) on the day of immunization (Day 0) and again 48 hours later (Day 2).[1][4][5]

  • Recommendation: Titrate the PTX dose for your specific mouse colony and experimental conditions. Be aware that different lots of PTX can have varying potencies.

5. Immunization Procedure

  • Question: Is the immunization being performed correctly?

  • Troubleshooting:

    • Site of Injection: The site of immunization can impact disease incidence. Subcutaneous injections in the flanks are commonly used.[4]

    • Volume and Distribution: The total volume of the emulsion should be divided between two sites (e.g., 100 µL per site) on the flanks.

  • Recommendation: Ensure that injections are subcutaneous and not intradermal or intramuscular.

Quantitative Data Summary

ParameterMouse Strain/ConditionReported Incidence/MetricCitation
Spontaneous EAE Incidence MBP Ac1-11 TCR Tg on B10.PL background~15%[1]
Spontaneous EAE Incidence MBP Ac1-11 TCR Tg on RAG-1-/- background100%[1]
EAE Incidence (Gender) This compound immunized B10.PL TCR Tg (males)100% (5/5)[3]
EAE Incidence (Gender) This compound immunized B10.PL TCR Tg (females)40% (2/5)[3]
EAE Incidence (Other Peptides) PLP139-151 in SJL mice>90%[1]

Experimental Protocols

Protocol: Active EAE Induction in B10.PL Mice with this compound

Materials:

  • N-terminally acetylated this compound peptide (purity >95%)

  • Sterile, endotoxin-free PBS

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • B10.PL mice (female, 8-12 weeks old)

  • Two 1 mL glass syringes and a three-way stopcock

Procedure:

  • Peptide Preparation: Dissolve the this compound peptide in sterile PBS to a final concentration of 2 mg/mL.

  • Emulsion Preparation: a. Draw up equal volumes of the peptide solution and CFA into separate syringes. For example, 500 µL of peptide solution and 500 µL of CFA. b. Connect the two syringes to a three-way stopcock. c. Forcefully pass the mixture back and forth between the syringes for at least 10 minutes until a thick, white, stable emulsion is formed. d. Test the emulsion by dropping a small amount into a beaker of cold water. A stable emulsion will form a single, cohesive droplet.

  • Immunization (Day 0): a. Anesthetize the mice. b. Inject a total of 200 µL of the emulsion subcutaneously, divided between two sites on the flanks (100 µL per site). This delivers 200 µg of the this compound peptide per mouse. c. Administer 200 ng of PTX in 100 µL of PBS via the intraperitoneal route.

  • Second PTX Injection (Day 2): a. Administer a second dose of 200 ng of PTX in 100 µL of PBS intraperitoneally.

  • Monitoring: a. Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization. b. Score the mice based on a standard EAE scoring scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

Visualizations

Signaling Pathway: Initial T-Cell Activation by this compound

The following diagram illustrates the initial signaling events in a T-cell upon recognition of the this compound peptide presented by the I-Au MHC class II molecule on an antigen-presenting cell (APC).

Caption: Initial T-cell receptor signaling cascade upon this compound recognition.

Explanation of the Diagram:

  • Antigen Presentation: An Antigen Presenting Cell (APC) presents the this compound peptide via the I-Au MHC class II molecule.

  • TCR Engagement: The T-Cell Receptor (TCR) on a CD4+ T-cell recognizes and binds to the MHC-peptide complex. The CD4 co-receptor stabilizes this interaction.

  • Initiation of Signaling: This binding event brings the kinase Lck into proximity with the TCR complex. Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains of the TCR complex.[6][7][8]

  • ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for another kinase, ZAP-70.[6][7] Lck then phosphorylates and activates ZAP-70.[6][7][8]

  • LAT Signalosome Formation: Activated ZAP-70 phosphorylates the transmembrane adapter protein LAT (Linker for Activation of T-cells).[7][9][10] This creates a scaffold for the assembly of a multi-protein signaling complex known as the LAT signalosome, which includes proteins like SLP-76 and PLCγ1.[9][10][11]

  • Downstream Signaling: The formation of the LAT signalosome initiates multiple downstream signaling pathways, leading to calcium flux, and the activation of transcription factors such as NF-κB and AP-1, which ultimately drive T-cell activation, proliferation, and cytokine production.[12]

Experimental Workflow: Troubleshooting EAE Induction

The following diagram outlines a logical workflow for troubleshooting a low incidence of EAE.

EAE_Troubleshooting_Workflow Start Start: Low EAE Incidence Observed CheckStrain Verify Mouse Strain (B10.PL, H-2u) Start->CheckStrain StrainOK Strain Correct CheckStrain->StrainOK Yes StrainWrong Incorrect Strain -> Use B10.PL CheckStrain->StrainWrong No CheckPeptide Verify Peptide Quality (N-acetylated, >95% purity) StrainOK->CheckPeptide PeptideOK Peptide Correct CheckPeptide->PeptideOK Yes PeptideWrong Peptide Issue -> Source new peptide CheckPeptide->PeptideWrong No CheckEmulsion Verify Emulsion Stability PeptideOK->CheckEmulsion EmulsionOK Emulsion Stable CheckEmulsion->EmulsionOK Yes EmulsionWrong Unstable Emulsion -> Re-prepare, ensure proper technique CheckEmulsion->EmulsionWrong No CheckPTX Verify PTX Dosage & Timing (Day 0 & 2) EmulsionOK->CheckPTX PTX_OK PTX Protocol Correct CheckPTX->PTX_OK Yes PTX_Wrong PTX Issue -> Titrate dose, check timing CheckPTX->PTX_Wrong No CheckProcedure Review Immunization Procedure (Subcutaneous, Flank) PTX_OK->CheckProcedure ProcedureOK Procedure Correct CheckProcedure->ProcedureOK Yes ProcedureWrong Procedural Error -> Refine injection technique CheckProcedure->ProcedureWrong No ConsiderOther Consider Other Factors: - Animal Husbandry (Stress) - Gender Differences - Vendor Variation ProcedureOK->ConsiderOther End EAE Incidence Improved ConsiderOther->End

Caption: A stepwise workflow for troubleshooting low EAE incidence.

References

How to improve the stability of the MBP-I-Au complex.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of the Maltose-Binding Protein (MBP) Ac1-9 peptide complexed with the I-Au Major Histocompatibility Complex (MHC) class II molecule.

Frequently Asked Questions (FAQs)

Q1: We are observing rapid dissociation and low signal with our MBP Ac1-9-I-Au complex. What is the likely cause?

A1: The this compound peptide in its native form is known to form a very unstable complex with the I-Au MHC molecule.[1][2] This inherent instability is the most probable reason for rapid dissociation and low signal in binding and presentation assays.

Q2: What are the specific molecular reasons for the instability of the this compound-I-Au complex?

A2: The instability stems from two main structural issues[1][2]:

  • Incomplete Groove Occupancy: The this compound peptide does not fully occupy the peptide-binding cleft of the I-Au molecule, leaving the N-terminal portion of the groove empty.

  • Poor Anchoring: The peptide lacks strong, favorable interactions to anchor it securely within the MHC binding pockets. Specifically, the key anchor residue, Lysine at position 4 (P6 pocket), is not ideal for the predominantly hydrophobic nature of this pocket.[1][3]

Q3: What is the most effective strategy to significantly improve the stability of the this compound-I-Au complex?

A3: The most effective approach is to use a modified this compound peptide based on molecular modeling and experimental data. A dual modification involving both N-terminal extension and anchor residue substitution has been shown to increase binding stability by over 1,000-fold.[1][2]

Q4: How exactly should the this compound peptide be modified for enhanced stability?

A4: Two key modifications should be implemented:

  • N-Terminal Extension: Extend the N-terminus of the this compound peptide with a sequence known to bind stably, such as the initial six amino acids from the ovalbumin peptide.[1] This helps to fill the unoccupied portion of the I-Au binding groove.

  • Anchor Residue Substitution: Replace the Lysine residue at position 4 of the MBP peptide with a large aromatic amino acid like Tyrosine.[1][2] Aromatic side chains provide a much stronger anchor in the hydrophobic P6 pocket of the I-Au molecule.

Q5: Can experimental conditions like pH and temperature be optimized to improve complex stability?

A5: Yes, while peptide modification is the most impactful solution, optimizing experimental conditions can also help. Peptide-MHC class II complexes are sensitive to both pH and temperature.[4][5][6] Maintaining a slightly acidic to neutral pH and lower temperatures can help to slow down the dissociation of the complex.

Q6: Are there other advanced methods to stabilize the complex for structural studies?

A6: For applications like X-ray crystallography or NMR, where a highly stable complex is required, chemical crosslinking can be employed.[7][8] This involves introducing cysteine residues at specific sites on both the peptide and the MHC molecule and then using a bifunctional crosslinker to form a covalent bond, effectively locking the peptide in the groove.[7]

Troubleshooting Guide

Problem: Low yield, high background, or rapid signal decay in experiments involving the this compound-I-Au complex.

This guide provides a step-by-step approach to troubleshoot and resolve issues related to the instability of the complex.

Possible Cause Recommended Solution Verification Method
Inherent instability of the wild-type this compound peptide interaction with I-Au. [1][2]Synthesize and use a modified this compound peptide. The most effective modification includes an N-terminal extension and the substitution of Lysine at position 4 with Tyrosine.[1][2]Perform a comparative binding or stability assay (e.g., competitive ELISA, dissociation assay) to confirm the enhanced stability of the complex with the modified peptide.
Sub-optimal buffer pH. [6][9]Adjust the pH of your experimental buffer. For many peptide-MHC class II interactions, a pH range of 5.5 to 7.0 provides better stability than more alkaline conditions.[4]Test complex stability across a pH gradient to determine the optimal pH for your specific assay conditions.
High experimental temperature. [5][6]Conduct experiments at lower temperatures (e.g., 4°C or on ice) whenever possible. This will decrease the rate of peptide dissociation.Measure the half-life of the complex at different temperatures to quantify the effect of temperature on stability.
Presence of proteases in the sample. Add a cocktail of protease inhibitors to your buffers and samples to prevent degradation of the peptide and the MHC molecule.Run a control sample with and without protease inhibitors and compare the stability of the complex over time.
Post-translational modifications (PTMs) affecting binding. Be aware that PTMs on the native MBP protein (e.g., phosphorylation, methylation, citrullination) can alter its interaction with I-Au.[10] Using a synthetic peptide with a defined sequence avoids this variability.If using protein-derived peptides, characterize the PTMs present to understand their potential impact on binding.

Data Summary

Table 1: Effect of Peptide Modifications on this compound-I-Au Complex Stability
Peptide VersionModification(s)RationaleReported Stability Improvement
Wild-Type NoneNative peptide sequence.Very Unstable (Baseline)
Anchor Modified Lysine at position 4 replaced with Tyrosine.Provides a strong hydrophobic anchor in the P6 pocket of I-Au.[1]Significant Increase
N-Terminally Extended & Anchor Modified N-terminus extended with 6 amino acids from ovalbumin peptide AND Lysine at position 4 replaced with Tyrosine.Fills the unoccupied N-terminal region of the MHC cleft and provides a strong anchor.[1]> 1,000-fold Increase[1][2]
Table 2: Influence of Experimental Parameters on Peptide-MHC II Complex Stability
ParameterGeneral Effect on StabilityRecommended Range/ConditionRationale
pH Higher pH can decrease stability; slightly acidic conditions are often optimal.[6][9]pH 5.5 - 7.0Mimics the conditions in endosomal compartments where peptide loading occurs and can enhance the stability of many pMHC-II complexes.[4]
Temperature Higher temperatures increase the rate of dissociation.[5]4°C - 25°CLower kinetic energy reduces the likelihood of the peptide dissociating from the MHC groove.
Detergents (for solubilized MHC) Can impact the conformation and stability of the MHC molecule.Varies by MHC allele; use mild non-ionic detergents.Harsh detergents can denature the MHC protein, preventing proper peptide binding.
Presence of HLA-DM Catalyzes peptide exchange, favoring the binding of more stable peptides.[11]Include in in-vitro loading assays.Acts as a peptide editor to ensure that only high-affinity, stable peptides are presented.[4]

Experimental Protocols

Protocol: Assessing Peptide-MHC II Complex Stability via a Dissociation Assay

This protocol provides a general method to measure the half-life (t1/2) of a peptide-MHC complex, which is a key indicator of its stability.

Materials:

  • Purified, soluble I-Au molecules

  • Fluorescently labeled this compound peptide (wild-type or modified)

  • High concentration of unlabeled "competitor" this compound peptide

  • Binding buffer (e.g., PBS, pH 6.5)

  • 96-well black microplate

  • Plate reader capable of measuring fluorescence polarization or anisotropy

Procedure:

  • Complex Formation: Incubate a known concentration of purified I-Au molecules with a saturating concentration of the fluorescently labeled this compound peptide in binding buffer. Allow the reaction to proceed for a sufficient time to reach equilibrium (this may take several hours for MHC class II).

  • Initiate Dissociation: To start the dissociation measurement, add a large molar excess (e.g., 1000-fold) of the unlabeled competitor peptide to the pre-formed fluorescent complexes. This will prevent any dissociated labeled peptide from re-binding.

  • Monitor Dissociation: Immediately begin measuring the fluorescence polarization/anisotropy of the samples at regular intervals (e.g., every 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Plot the fluorescence polarization/anisotropy values as a function of time.

    • The resulting curve will show a decay as the labeled peptide dissociates from the I-Au molecule.

    • Fit the data to a one-phase exponential decay curve to determine the dissociation rate constant (koff).

    • Calculate the half-life of the complex using the formula: t1/2 = ln(2) / koff .

  • Comparison: Compare the calculated half-lives for the wild-type and modified this compound peptides to quantify the improvement in stability.

Visual Guides

Factors in this compound-I-Au Complex Instability and Stabilization cluster_instability Instability Factors cluster_stability Stabilization Strategies Instability Unstable MBP-I-Au Complex EmptyCleft Unoccupied N-Terminal Cleft Instability->EmptyCleft PoorAnchor Poor P6 Anchor (Lys4 in Hydrophobic Pocket) Instability->PoorAnchor N_Extension N-Terminal Peptide Extension EmptyCleft->N_Extension Fills the groove Anchor_Mod Anchor Modification (Lys4 -> Tyr) PoorAnchor->Anchor_Mod Improves anchoring Stability Stable MBP-I-Au Complex Stability->N_Extension Stability->Anchor_Mod Workflow for Improving MBP-I-Au Complex Stability Start Start: Unstable Complex Observed Identify Identify Cause: - Incomplete Groove Occupancy - Poor P6 Anchor Start->Identify Design Design Modified Peptide: 1. Add N-Terminal Extension 2. Substitute Lys4 with Tyr Identify->Design Synthesize Synthesize & Purify Modified Peptide Design->Synthesize Assay Perform Stability Assay (e.g., Dissociation Assay) Synthesize->Assay Compare Compare Half-life: Modified vs. Wild-Type Assay->Compare Result Result: Stable Complex (>1000x Improvement) Compare->Result

References

Technical Support Center: Optimizing MBP Ac1-9 Concentration for T-cell Recall Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Myelin Basic Protein (MBP) Ac1-9 in T-cell recall assays.

Frequently Asked Questions (FAQs)

Q1: What is MBP Ac1-9 and why is it used in T-cell recall assays?

This compound is an immunodominant peptide fragment of myelin basic protein. It is frequently used in the experimental autoimmune encephalomyelitis (EAE) model, an animal model of multiple sclerosis.[1][2] In T-cell recall assays, this compound is used to stimulate and detect memory T-cells that are specific to this antigen, allowing researchers to study the autoimmune response.[2]

Q2: What is a typical starting concentration for this compound in a T-cell recall assay?

The optimal concentration of this compound can vary depending on the specific experimental conditions, including the mouse strain and the source of the T-cells. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. A common starting point for in vitro T-cell proliferation assays is 10 µg/ml.[3]

Q3: Which type of T-cell recall assay is best for my experiment?

The choice of assay depends on the specific question you are asking:

  • T-cell Proliferation Assays (CFSE or [3H]-thymidine incorporation): These assays measure the proliferation of T-cells in response to antigen stimulation. They are useful for determining the magnitude of the T-cell response.[4][5][6]

  • Cytokine Production Assays (ELISpot or Intracellular Cytokine Staining): These assays detect the production of specific cytokines (e.g., IFN-γ, IL-17) by activated T-cells.[7][8][9] This provides information about the functional phenotype of the responding T-cells (e.g., Th1 or Th17).[10]

Q4: What are the expected cytokine profiles in response to this compound stimulation?

In the context of EAE, both Th1 and Th17 cells are considered pathogenic. Therefore, you can expect to see the production of pro-inflammatory cytokines such as IFN-γ (Th1) and IL-17 (Th17).[10] You may also detect other cytokines like TNF-α and IL-6.[11][12][13] The presence of regulatory T-cells (Tregs) could be indicated by the production of IL-10 and TGF-β.[10]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
High Background in ELISpot/ELISA 1. Inadequate washing.[14][15] 2. Non-specific binding of antibodies.[14] 3. Contaminated reagents or cell culture.[14][15] 4. Overdevelopment of the plate.[14] 5. Too many cells per well.[14]1. Increase the number of wash steps and ensure thorough washing.[15] 2. Use a blocking buffer (e.g., BSA or milk) and consider using pre-adsorbed secondary antibodies. 3. Use fresh, sterile reagents and maintain aseptic technique.[14][15] 4. Reduce the incubation time with the substrate.[14] 5. Titrate the number of cells plated per well.[14]
Low or No T-cell Proliferation 1. Sub-optimal this compound concentration. 2. Poor cell viability.[5][16] 3. Insufficient incubation time.[17] 4. T-cells are not specific for this compound.1. Perform a dose-response curve with a range of this compound concentrations (e.g., 1, 10, 50 µg/ml). 2. Check cell viability using a method like Trypan Blue exclusion before and after the assay. Ensure proper handling and storage of cells.[5] 3. Optimize the incubation time; T-cell proliferation assays typically require 3-5 days.[4] 4. Ensure that the T-cells are from an animal model immunized with this compound or a related antigen.
Inconsistent Results Between Replicates 1. Pipetting errors. 2. Uneven cell distribution in the wells. 3. "Edge effect" on the plate.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the cell suspension before plating. 3. Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity.
CFSE Staining Issues 1. CFSE concentration is too high (toxic) or too low (weak signal).[5][18] 2. Non-uniform labeling.[16] 3. Presence of protein in the labeling buffer.[16]1. Titrate the CFSE concentration to find the optimal balance between bright staining and low toxicity.[5][16] 2. Ensure cells are a single-cell suspension and vortex gently during staining.[4] 3. Perform CFSE labeling in a protein-free buffer like PBS.[16]

Quantitative Data Summary

Table 1: Example Titration of this compound for T-cell Proliferation

This compound Concentration (µg/ml)Proliferation Index (Stimulated/Unstimulated)Cell Viability (%)
0 (Unstimulated Control)1.095
12.594
108.292
508.585
1007.975

Note: This is example data. Actual results will vary based on experimental conditions.

Table 2: Example Cytokine Profile from an ELISpot Assay

StimulationIFN-γ Spot Forming Units (SFU) / 10^6 cellsIL-17 SFU / 10^6 cellsIL-10 SFU / 10^6 cells
Unstimulated528
This compound (10 µg/ml)1508015
Concanavalin A (Positive Control)45025050

Note: This is example data. Actual results will vary based on experimental conditions.

Experimental Protocols

T-Cell Proliferation Assay using CFSE
  • Cell Preparation: Prepare a single-cell suspension of splenocytes or lymph node cells from this compound immunized mice.

  • CFSE Labeling:

    • Resuspend cells at 1-2 x 10^7 cells/ml in pre-warmed PBS.

    • Add an equal volume of 2X CFSE working solution (e.g., 2 µM for a 1 µM final concentration) and mix immediately.[4]

    • Incubate for 10 minutes at 37°C.[4]

    • Quench the staining by adding 5 volumes of cold complete RPMI medium containing 10% FBS.

    • Wash the cells twice with complete RPMI medium.

  • Cell Culture:

    • Resuspend the CFSE-labeled cells at an appropriate density (e.g., 2 x 10^5 cells/well) in a 96-well round-bottom plate.

    • Add this compound to the desired final concentrations. Include unstimulated (media only) and positive (e.g., anti-CD3 antibody or Concanavalin A) controls.

    • Culture for 3-5 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with antibodies for cell surface markers (e.g., CD4) and a viability dye.

    • Acquire the samples on a flow cytometer.

    • Gate on live, single, CD4+ T-cells and analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the proliferation index.

IFN-γ ELISpot Assay
  • Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile blocking buffer (e.g., RPMI + 10% FBS) for at least 2 hours at room temperature.

  • Cell Plating:

    • Prepare a single-cell suspension of splenocytes or lymph node cells.

    • Add cells to the wells at a desired density (e.g., 2.5 x 10^5 cells/well).

    • Add this compound to the desired final concentrations. Include unstimulated and positive controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (or HRP) and incubate for 1 hour.

    • Wash the plate and add the substrate solution.

    • Stop the reaction when distinct spots emerge.

  • Analysis: Wash the plate with distilled water, allow it to dry, and count the spots using an ELISpot reader.

Visualizations

Experimental_Workflow cluster_preparation 1. Cell Preparation cluster_assay 2. T-Cell Recall Assay cluster_proliferation Proliferation (CFSE) cluster_cytokine Cytokine (ELISpot) cluster_data 3. Data Analysis Immunization Immunize Mouse with this compound Isolation Isolate Splenocytes/ Lymph Node Cells Immunization->Isolation CFSE_label Label cells with CFSE Isolation->CFSE_label ELISpot_plate Plate cells on Ab-coated plate Isolation->ELISpot_plate CFSE_culture Culture with This compound (3-5 days) CFSE_label->CFSE_culture CFSE_analysis Flow Cytometry Analysis CFSE_culture->CFSE_analysis Analysis Determine Proliferation Index or Cytokine Frequency CFSE_analysis->Analysis ELISpot_culture Culture with This compound (18-24h) ELISpot_plate->ELISpot_culture ELISpot_develop Develop & Read Spots ELISpot_culture->ELISpot_develop ELISpot_develop->Analysis

Caption: Experimental workflow for T-cell recall assays.

Troubleshooting_Tree Start Suboptimal Results High_BG High Background? Start->High_BG Low_Response Low/No Response? High_BG->Low_Response No Wash Optimize Washing & Blocking Steps High_BG->Wash Yes Inconsistent Inconsistent Replicates? Low_Response->Inconsistent No Concentration Titrate this compound Concentration Low_Response->Concentration Yes End Problem Solved Inconsistent->End No Pipetting Review Pipetting Technique Inconsistent->Pipetting Yes Cells Titrate Cell Number Wash->Cells Reagents Check Reagent Purity Cells->Reagents Reagents->End Viability Check Cell Viability Concentration->Viability Time Optimize Incubation Time Viability->Time Time->End Mixing Ensure Homogeneous Cell Suspension Pipetting->Mixing Mixing->End

Caption: Troubleshooting decision tree for T-cell recall assays.

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus APC Antigen Presenting Cell (APC) MHC MHC-II + this compound T_Cell T-Cell TCR T-Cell Receptor (TCR) CD4 CD4 MHC->TCR Signal 1 Lck Lck TCR->Lck CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT PLCg->NFAT NFkB NF-κB PLCg->NFkB AP1 AP-1 PLCg->AP1 Gene_Expression Gene Expression NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Cytokines Cytokine Production Gene_Expression->Cytokines

References

MBP Ac1-9 peptide solubility and storage issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and storage of MBP Ac1-9 peptide. The following troubleshooting guides and FAQs address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound peptide and what are its key characteristics?

This compound is a synthetic peptide fragment corresponding to the N-terminal acetylated sequence of myelin basic protein (MBP). Its sequence is Ac-ASQKRPSQR. It is a well-established immunodominant epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in mice, a common model for studying multiple sclerosis. The N-terminal acetylation mimics the native protein and increases its resistance to degradation by aminopeptidases.[1][2][3]

Q2: What is the best way to store the lyophilized this compound peptide?

For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[4][5][6][7] When stored under these conditions, the peptide can be stable for several years. For short-term storage, it can be kept at 4°C for a few weeks.[5] Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can compromise the peptide's stability.[5][7]

Troubleshooting Guide: Solubility

Q1: I'm having trouble dissolving my this compound peptide. What is the recommended procedure?

The solubility of this compound can be challenging due to its amino acid composition. As an acetylated and basic peptide, a systematic approach is recommended. Always start with a small test amount of the peptide before dissolving the entire sample.

Experimental Protocol: Stepwise Dissolution of this compound Peptide

  • Initial Assessment: Calculate the net charge of the peptide. With two basic residues (K and R) and no acidic residues, this compound has a net positive charge, classifying it as a basic peptide.

  • Step 1: Sterile Water: Attempt to dissolve the peptide in sterile, distilled water. Vortex or sonicate briefly to aid dissolution.

  • Step 2: Acidic Solution: If the peptide does not dissolve in water, try adding a small amount of 10% aqueous acetic acid dropwise while vortexing. This will further protonate the basic residues and increase solubility.

  • Step 3: Organic Solvent (if necessary): If the peptide remains insoluble, a small amount of dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide. Subsequently, slowly add the desired aqueous buffer to the DMSO solution while stirring to reach the final concentration. Be aware that high concentrations of DMSO may not be suitable for all biological assays.

Below is a workflow diagram illustrating the decision-making process for dissolving the peptide.

G start Start: Lyophilized This compound Peptide test_solubility Dissolve small test amount in sterile water start->test_solubility is_soluble_water Is the peptide soluble? test_solubility->is_soluble_water add_acid Add 10% acetic acid dropwise is_soluble_water->add_acid No solution_ready Peptide solution ready for use is_soluble_water->solution_ready Yes is_soluble_acid Is the peptide soluble? add_acid->is_soluble_acid use_dmso Dissolve in minimal DMSO, then slowly add buffer is_soluble_acid->use_dmso No is_soluble_acid->solution_ready Yes end Consult further technical support use_dmso->solution_ready G peptide This compound Peptide apc Antigen Presenting Cell (APC) peptide->apc Uptake mhc MHC Class II (I-Au) apc->mhc Processing & Presentation tcr T-Cell Receptor (TCR) mhc->tcr Binding tcell T-Cell Activation tcr->tcell response Autoimmune Response (EAE) tcell->response

References

Technical Support Center: MBP Ac1-9 Immunization and Mouse Strain Responsiveness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Myelin Basic Protein (MBP) Ac1-9 immunization in mouse models of Experimental Autoimmune Encephalomyelitis (EAE).

Frequently Asked Questions (FAQs)

Q1: We immunized C57BL/6 mice with MBP Ac1-9 but did not observe any clinical signs of EAE. Is this expected?

A1: Yes, this is the expected outcome. C57BL/6 mice, which have the H-2b MHC haplotype, are considered a non-responsive strain to EAE induction with the this compound peptide under standard immunization protocols.[1][2][3] Successful EAE induction with this compound is critically dependent on the presence of the H-2u MHC class II haplotype, which is capable of presenting this specific peptide to T cells.[4]

Q2: Which mouse strains are known to be susceptible to EAE induction with this compound?

A2: Mouse strains that express the H-2u MHC haplotype are susceptible to EAE induced by this compound. The most commonly used susceptible strains are PL/J and B10.PL.[4][5]

Q3: Are there any other mouse strains that are non-responsive to this compound immunization?

A3: Yes. Generally, mouse strains that do not possess the H-2u haplotype are resistant to EAE induction with this compound. This includes several commonly used laboratory strains such as BALB/c (H-2d), SJL (H-2s), and C3H/HeJ (H-2k).[1] While some experimental manipulations can overcome this resistance, these strains are not suitable for standard this compound EAE studies.

Q4: We are using a susceptible strain (B10.PL) but are still seeing low EAE incidence. What could be the issue?

A4: Several factors could contribute to low EAE incidence in a susceptible strain. Please refer to our troubleshooting guide below for a detailed checklist of potential issues and solutions. These can range from problems with the immunization emulsion and pertussis toxin to the age and health of the mice.

Q5: What is the typical disease course for EAE induced by this compound in susceptible mice?

A5: In susceptible H-2u strains like B10.PL, immunization with this compound typically induces a monophasic disease course.[5] This is characterized by an acute episode of paralysis followed by a period of recovery, which may be partial or complete.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No EAE development in any mice Incorrect mouse strain: Use of a non-H-2u strain (e.g., C57BL/6, BALB/c).Confirm the MHC haplotype of your mouse strain. For this compound, use a susceptible strain like PL/J or B10.PL.
Improperly prepared emulsion: The emulsion of this compound and Complete Freund's Adjuvant (CFA) may have "broken," leading to ineffective immunization.Ensure a stable water-in-oil emulsion is formed. Test the emulsion by dropping a small amount into water; a stable emulsion will not disperse. Prepare the emulsion fresh for each experiment.
Inactive Pertussis Toxin (PTX): PTX is crucial for inducing severe EAE with MBP in some protocols and its activity can degrade over time.Use a fresh, properly stored vial of PTX. Ensure the correct dosage and administration schedule are followed (typically two intraperitoneal injections).
Low EAE incidence or mild disease in a susceptible strain Suboptimal peptide concentration: The amount of this compound used for immunization may be too low.Verify the concentration of the this compound peptide. A typical dose is 100-200 µg per mouse.
Insufficient CFA stimulation: The concentration of Mycobacterium tuberculosis in the CFA may be too low.Use CFA containing an adequate concentration of M. tuberculosis (e.g., 1-4 mg/mL) to ensure a robust inflammatory response.
Age of mice: The age of the mice can influence their susceptibility to EAE.Use mice within the recommended age range, typically 8-12 weeks old.
Health status of the colony: Subclinical infections in the mouse colony can alter immune responses.Ensure mice are housed in a specific-pathogen-free (SPF) facility.
High variability in disease onset and severity Inconsistent immunization: Variation in the volume or site of the subcutaneous injection.Ensure all mice receive a consistent volume of the emulsion, typically split between two sites at the base of the tail or flanks.
Genetic drift: Over time, inbred mouse strains can exhibit genetic drift, potentially affecting their immune response.Obtain mice from a reputable vendor and periodically refresh your breeding colony.

Quantitative Data Summary

The susceptibility to EAE induced by this compound is primarily determined by the Major Histocompatibility Complex (MHC) class II haplotype. The following table summarizes the expected response in commonly used mouse strains.

Mouse StrainMHC HaplotypeResponsiveness to this compoundTypical EAE Course
PL/J H-2uSusceptibleMonophasic[5]
B10.PL H-2uSusceptibleMonophasic[4][5]
C57BL/6 H-2bNon-responsive/ResistantNo disease under standard protocols[1][2][3]
BALB/c H-2dNon-responsive/ResistantNo disease under standard protocols[1]
SJL/J H-2sNon-responsive/ResistantNo disease under standard protocols[1]
C3H/HeJ H-2kNon-responsive/ResistantNo disease under standard protocols[1]

Experimental Protocols

Active EAE Induction with this compound in H-2u Mice

This protocol describes the active immunization of susceptible mice to induce EAE.

Materials:

  • This compound peptide (Ac-ASQKRPSQR)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Susceptible mice (e.g., B10.PL, female, 8-12 weeks old)

  • Syringes and needles

Procedure:

  • Peptide and Adjuvant Preparation:

    • Dissolve the this compound peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare a 1:1 emulsion of the this compound solution and CFA. To do this, draw equal volumes of the peptide solution and CFA into two separate syringes connected by a Luer-Lok. Force the contents back and forth between the syringes until a thick, white emulsion is formed.

    • Confirm the stability of the emulsion by placing a drop into a beaker of water. A stable emulsion will not disperse.

  • Immunization (Day 0):

    • Anesthetize the mice according to your institution's approved protocols.

    • Inject each mouse subcutaneously with a total of 100 µL of the emulsion (containing 100 µg of this compound). It is recommended to split the injection into two 50 µL sites on the flanks.

    • On the same day, administer 200 ng of PTX intraperitoneally in 100 µL of sterile PBS.

  • Second Pertussis Toxin Injection (Day 2):

    • Administer a second intraperitoneal injection of 200 ng of PTX in 100 µL of sterile PBS.

  • Clinical Scoring:

    • Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

    • Weigh the mice and score their clinical signs according to the following scale:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness (wobbly gait).

      • 3: Partial hind limb paralysis.

      • 4: Complete hind limb paralysis.

      • 5: Moribund state or death.

Visualizations

Experimental Workflow for EAE Induction

EAE_Workflow cluster_prep Preparation cluster_exp Experiment (Day 0) cluster_followup Follow-up Peptide This compound in PBS Emulsion Prepare Emulsion (1:1) Peptide->Emulsion CFA Complete Freund's Adjuvant CFA->Emulsion Immunize Immunize Mice (s.c.) Emulsion->Immunize PTX Pertussis Toxin in PBS PTX_Inject1 Inject PTX (i.p.) PTX->PTX_Inject1 PTX_Inject2 Inject PTX (Day 2) Immunize->PTX_Inject2 Scoring Daily Clinical Scoring (from Day 7) PTX_Inject2->Scoring

Caption: Workflow for active EAE induction using this compound.

Signaling Pathway for T-Cell Activation by this compound

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell (H-2u restricted) MHC_II I-Au (MHC-II) TCR T-Cell Receptor (TCR) MHC_II->TCR Recognition CD4 CD4 MHC_II->CD4 MBP This compound Peptide MBP->MHC_II Binding Activation T-Cell Activation & Cytokine Production TCR->Activation CD4->Activation EAE EAE Pathogenesis (CNS Inflammation) Activation->EAE Leads to

Caption: this compound presentation by I-Au and subsequent T-cell activation.

References

Validation & Comparative

A Comparative Guide to EAE Induction: MBP Ac1-9 vs. MOG 35-55

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Peptides for Inducing Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The choice of encephalitogenic peptide is critical in determining the characteristics of the resulting EAE model. This guide provides a detailed comparison of two commonly used peptides, Myelin Basic Protein Ac1-9 (MBP Ac1-9) and Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55), for the induction of EAE. We present a summary of their performance based on experimental data, detailed protocols, and visualizations of the associated biological pathways and workflows.

Quantitative Performance Comparison

The selection of a specific peptide and mouse strain combination for EAE induction results in distinct disease phenotypes. The following table summarizes key quantitative parameters for EAE induced by this compound and MOG 35-55.

FeatureThis compoundMOG 35-55
Typical Mouse Strain B10.PL (H-2u)[1]C57BL/6 (H-2b)[2]
Typical Disease Course Monophasic[1][2]Chronic or Relapsing-Remitting[2]
Disease Incidence >90%[3]80-100%
Typical Day of Onset 10 - 14 days9 - 14 days
Typical Peak of Disease ~ Day 15 - 21~ Day 15 - 22
Mean Maximal Score 2.5 - 3.53.0 - 4.0
Primary Effector T-cells CD4+ T cells (Th1 skewed)[4]CD4+ T cells (Th1 and Th17)[5]
B-cell Requirement Not essential for induction[6]Can play a role, especially with whole MOG protein[4]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible EAE induction. Below are standardized protocols for inducing EAE with this compound and MOG 35-55.

EAE Induction with this compound in B10.PL Mice

This protocol is adapted from established methods for inducing a monophasic EAE course.

Materials:

  • This compound peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Female B10.PL mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of this compound in CFA. A common concentration is 1-2 mg/mL of this compound and 4 mg/mL of M. tuberculosis in CFA. The peptide and CFA are mixed in a 1:1 ratio.

  • Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100-200 µL of the emulsion, typically split across two sites on the flank. This delivers a total of 50-100 µg of this compound per mouse.

  • Pertussis Toxin Administration (Day 0 and 2): Administer 100-200 ng of PTX intraperitoneally (i.p.) in 100-200 µL of PBS on the day of immunization (Day 0) and again 48 hours later (Day 2).

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard 0-5 scoring scale.

EAE Induction with MOG 35-55 in C57BL/6 Mice

This protocol is a standard method for inducing a chronic or relapsing-remitting form of EAE.[2]

Materials:

  • MOG 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG 35-55 in CFA. A typical concentration is 1-2 mg/mL of MOG 35-55 and 4-5 mg/mL of M. tuberculosis in CFA, mixed in a 1:1 ratio.

  • Immunization (Day 0): Anesthetize the mice. Subcutaneously inject a total of 200 µL of the emulsion over two sites on the upper back. This delivers 100-200 µg of MOG 35-55 per mouse.[3]

  • Pertussis Toxin Administration (Day 0 and 2): Administer 100-300 ng of PTX i.p. in 100-200 µL of PBS on Day 0 and Day 2.[3]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE from day 7 post-immunization using a standard 0-5 scoring scale.

Standard EAE Clinical Scoring Scale:

  • 0: No clinical signs

  • 1: Limp tail

  • 2: Hind limb weakness or ataxia

  • 3: Complete hind limb paralysis

  • 4: Hind limb paralysis and forelimb weakness

  • 5: Moribund or dead

Visualizing the Process: Workflows and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

EAE_Induction_Workflow cluster_preparation Preparation cluster_induction Induction Phase cluster_monitoring Monitoring Phase Antigen_Peptide Antigen Peptide (this compound or MOG 35-55) Emulsification Emulsification Antigen_Peptide->Emulsification CFA Complete Freund's Adjuvant (with M. tuberculosis) CFA->Emulsification Immunization Subcutaneous Immunization (Day 0) Emulsification->Immunization PTX_1 Pertussis Toxin (i.p., Day 0) Clinical_Scoring Daily Clinical Scoring (Starting Day 7) Immunization->Clinical_Scoring PTX_2 Pertussis Toxin (i.p., Day 2) Data_Analysis Data Analysis Clinical_Scoring->Data_Analysis Clinical_Scoping_Endpoint Endpoint Data_Analysis->Clinical_Scoping_Endpoint MOG3555_Signaling cluster_periphery Periphery cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) Naive_T Naive CD4+ T-cell APC->Naive_T Presents Antigen MOG MOG 35-55 MOG->APC Th1 Th1 Cell Naive_T->Th1 IL-12 Th17 Th17 Cell Naive_T->Th17 IL-6, IL-23, TGF-β BBB Blood-Brain Barrier (BBB) Th1->BBB Crosses Th17->BBB Crosses Th1_CNS Th1 Th17_CNS Th17 Microglia Microglia/Macrophages Demyelination Demyelination & Axonal Damage Microglia->Demyelination Pro-inflammatory Cytokines (TNF-α, IL-1β) Th1_CNS->Microglia IFN-γ Th17_CNS->Microglia IL-17 MBP_Ac1_9_Signaling cluster_periphery Periphery cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) Naive_T Naive CD4+ T-cell APC->Naive_T Presents Antigen MBP This compound MBP->APC Th1 Th1 Cell Naive_T->Th1 IL-12 BBB Blood-Brain Barrier (BBB) Th1->BBB Crosses Th1_CNS Th1 Microglia Microglia/Macrophages Demyelination Demyelination & Axonal Damage Microglia->Demyelination Pro-inflammatory Cytokines & ROS Th1_CNS->Microglia IFN-γ, TNF-α

References

A Head-to-Head Comparison: MBP Ac1-9 vs. PLP 139-151 for Inducing Relapsing-Remitting EAE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroinflammation and autoimmune diseases, the choice of a robust and relevant animal model is paramount. Experimental Autoimmune Encephalomyelitis (EAE) stands as the most widely used model for Multiple Sclerosis (MS). The selection of the encephalitogenic peptide is a critical determinant of the disease course. This guide provides a detailed comparison of two commonly used peptides, Myelin Basic Protein (MBP) Ac1-9 and Proteolipid Protein (PLP) 139-151, in their efficacy to induce a relapsing-remitting form of EAE.

Executive Summary

Inducing a relapsing-remitting course of EAE, which closely mimics the most common form of human MS, is most reliably achieved using PLP 139-151 in the SJL mouse strain . In contrast, MBP Ac1-9 immunization in B10.PL mice typically results in a monophasic EAE, characterized by a single episode of neurological deficits followed by recovery. While both models are valuable for studying different aspects of neuroinflammation, PLP 139-151 in SJL mice is the preferred model for investigating the mechanisms of relapse and remission.

Data Presentation: Comparative Efficacy

The following tables summarize the typical quantitative outcomes for EAE induction with each peptide. It is important to note that these values can vary between laboratories due to minor differences in protocols, animal housing conditions, and the health status of the mice.

Table 1: Typical Disease Course for PLP 139-151-Induced EAE in SJL Mice

ParameterTypical Value/RangeCitation
Mouse Strain SJL[1][2][3]
Disease Course Relapsing-Remitting[1][3][4]
Disease Incidence >90%[1]
Day of Onset 10 - 15 days post-immunization[1]
Mean Maximal Score 2.5 - 3.5[5]
Relapse Rate 50% - 80% (without Pertussis Toxin)[1]
Key Pathology CNS inflammation, demyelination, epitope spreading[4][6]

Table 2: Typical Disease Course for this compound-Induced EAE in B10.PL Mice

ParameterTypical Value/RangeCitation
Mouse Strain B10.PL[7][8]
Disease Course Monophasic[7]
Disease Incidence 84% - 100%[7]
Day of Onset ~10 days post-immunization[7]
Mean Maximal Score 2.0 - 3.0[7]
Relapse Rate Rare[7]
Key Pathology CNS inflammation, demyelination, primarily Th1-mediated[9]

Experimental Protocols

Detailed methodologies for the induction of EAE using both peptides are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Protocol 1: Induction of Relapsing-Remitting EAE with PLP 139-151 in SJL Mice

Materials:

  • Female SJL mice, 8-12 weeks old

  • PLP 139-151 peptide (sequence: HSLGKWLGHPDKF)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) at 4 mg/mL

  • Sterile Phosphate Buffered Saline (PBS)

  • Pertussis Toxin (PTX) from Bordetella pertussis (optional, for a more severe initial wave)

  • Emulsification kit (e.g., two Luer-lock syringes and a connecting needle)

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve PLP 139-151 in sterile PBS to a final concentration of 1 mg/mL.

    • Prepare a 1:1 emulsion of the peptide solution and CFA. For example, mix 1 mL of the peptide solution with 1 mL of CFA.

    • Emulsify by repeatedly passing the mixture through the syringe and connector system until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Inject each mouse subcutaneously at two sites on the flank with 100 µL of the emulsion per site (total of 200 µL, containing 100 µg of PLP 139-151).

  • Pertussis Toxin Administration (Optional):

    • If a more severe initial disease course is desired, administer 100-200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2). Note that PTX administration may reduce the relapse rate.[1]

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standard 0-5 scoring scale (see Table 3).

Protocol 2: Induction of Monophasic EAE with this compound in B10.PL Mice

Materials:

  • Female B10.PL mice, 8-12 weeks old

  • This compound peptide (acetylated, sequence: Ac-ASQKRPSQR)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) at 4 mg/mL

  • Sterile Phosphate Buffered Saline (PBS)

  • Pertussis Toxin (PTX) from Bordetella pertussis

  • Emulsification kit

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve this compound in sterile PBS to a final concentration of 1.5 mg/mL.

    • Prepare a 1:1 emulsion of the peptide solution and CFA as described in Protocol 1.

  • Immunization (Day 0):

    • Inject each mouse subcutaneously at two sites on the flank with 100 µL of the emulsion per site (total of 200 µL, containing 150 µg of this compound).[7]

  • Pertussis Toxin Administration:

    • Administer 200 ng of PTX in PBS intravenously or intraperitoneally on the day of immunization (Day 0) and again 48 hours later (Day 2).[7]

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standard 0-5 scoring scale (see Table 3).

Table 3: Standard EAE Clinical Scoring Scale

ScoreClinical Signs
0 No clinical signs
0.5 Limp tail tip
1.0 Limp tail
1.5 Limp tail and hind limb weakness
2.0 Partial hind limb paralysis
2.5 Unilateral hind limb paralysis
3.0 Complete hind limb paralysis
3.5 Complete hind limb paralysis and forelimb weakness
4.0 Quadriplegia
5.0 Moribund state or death

Visualizations: Workflows and Signaling Pathways

EAE Induction Workflow

The following diagram illustrates the general experimental workflow for inducing EAE.

EAE_Induction_Workflow EAE Induction Experimental Workflow cluster_preparation Preparation cluster_induction Induction (Day 0) cluster_boost Boost (Day 2) cluster_monitoring Monitoring (Day 7 onwards) Peptide Myelin Peptide (this compound or PLP 139-151) Emulsion Antigen Emulsion Peptide->Emulsion CFA Complete Freund's Adjuvant (CFA) + M. tuberculosis CFA->Emulsion Immunization Subcutaneous Injection of Emulsion Emulsion->Immunization PTX_D0 Pertussis Toxin (i.p.) (Day 0) PTX_D2 Pertussis Toxin (i.p.) (Day 2) PTX_D0->PTX_D2 Scoring Daily Clinical Scoring (0-5 scale) PTX_D2->Scoring

Caption: General workflow for active EAE induction.

T-Cell Activation and CNS Infiltration in EAE

This diagram depicts a simplified signaling pathway for the activation of myelin-specific T-cells and their subsequent infiltration into the central nervous system (CNS), leading to inflammation and demyelination.

T_Cell_Activation_EAE T-Cell Activation and CNS Infiltration in EAE cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR Presents Myelin Peptide (this compound or PLP 139-151) NaiveT Naive CD4+ T-Cell TCR->NaiveT Signal 1 ActivatedT Activated Th1/Th17 Cell NaiveT->ActivatedT Differentiation Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) ActivatedT->Cytokines Secretes BBB Blood-Brain Barrier (BBB) ActivatedT->BBB Migration Cytokines->BBB Increases Permeability Inflammation Inflammation & Demyelination BBB->Inflammation ClinicalSigns Clinical Signs of EAE Inflammation->ClinicalSigns

Caption: Simplified T-cell activation pathway in EAE.

Conclusion

References

Superagonist MBP Ac1-9 (4Y) Demonstrates Potent T-Cell Activation at Significantly Lower Concentrations Than Native Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The synthetic superagonist peptide MBP Ac1-9 (4Y) demonstrates significantly enhanced T-cell activation compared to its native counterpart, the myelin basic protein (MBP) Ac1-9 peptide. This heightened activity, characterized by T-cell proliferation and cytokine release at substantially lower concentrations, is attributed to a single amino acid substitution that dramatically increases its binding affinity to the Major Histocompatibility Complex (MHC) class II molecule I-Au. This comprehensive guide provides a detailed comparison of the two peptides, supported by experimental data and protocols for researchers in immunology and drug development.

The this compound (4Y) peptide is a synthetic analogue of the native this compound peptide, an immunodominant epitope in experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis. In the superagonist, the native lysine (B10760008) (K) at position 4 is replaced with a tyrosine (Y). This modification results in a more stable interaction with the I-Au molecule, leading to a more potent T-cell response.

Enhanced T-Cell Proliferation

Experimental data reveals that the this compound (4Y) superagonist is capable of inducing optimal T-cell proliferation at concentrations up to 10,000-fold lower than the native this compound peptide.[1] This stark difference in potency highlights the critical role of the position 4 residue in the peptide's interaction with the MHC molecule and subsequent T-cell receptor (TCR) engagement.

PeptideRelative Concentration for Optimal T-Cell Proliferation
Native this compound1x
This compound (4Y) Superagonist 0.0001x

Table 1: Relative concentrations of native this compound and this compound (4Y) superagonist required to elicit an optimal proliferative response from naive CD4+ T-cells. Data derived from studies on Tg4 CD4+ T-cells.[1]

Altered Cytokine Secretion Profile

Beyond its enhanced proliferative capacity, the this compound (4Y) superagonist also modulates the cytokine secretion profile of responding T-cells. While the native peptide typically elicits a pro-inflammatory response characterized by the secretion of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), repeated stimulation with the superagonist has been shown to induce a shift towards the production of the regulatory cytokine Interleukin-10 (IL-10).[1] This suggests that the increased signaling strength of the superagonist may drive T-cells towards a state of tolerance or anergy.

CytokineNative this compound StimulationThis compound (4Y) Superagonist Stimulation (Repeated)
IL-2Baseline SecretionDecreased Secretion
IFN-γBaseline SecretionDecreased Secretion
IL-10Low/UndetectableIncreased Secretion

Table 2: Qualitative comparison of cytokine secretion profiles from CD4+ T-cells stimulated with native this compound versus repeated stimulation with this compound (4Y) superagonist.[1]

Mechanism of Action: Enhanced MHC Binding and TCR Signaling

The superior activity of the this compound (4Y) superagonist is rooted in its enhanced binding affinity for the I-Au MHC class II molecule. The substitution of the positively charged lysine with the aromatic tyrosine at position 4 creates a more favorable interaction within the peptide-binding groove of the I-Au molecule, leading to a more stable peptide-MHC complex.[2] This increased stability results in a prolonged presentation of the peptide to the T-cell receptor, leading to a more robust and sustained signaling cascade.

TCR_Signaling_Pathway TCR Signaling Pathway for this compound Peptides cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell pMHC Peptide-MHC Complex (this compound / I-Au) TCR T-Cell Receptor (TCR) pMHC->TCR Binding CD4 CD4 pMHC->CD4 Lck Lck TCR->Lck Activates CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK PI3K PI3K Pathway LAT->PI3K IP3_DAG IP3 / DAG PLCg1->IP3_DAG Calcium Ca²⁺ Flux IP3_DAG->Calcium NFAT NFAT Activation Calcium->NFAT Proliferation T-Cell Proliferation NFAT->Proliferation Cytokines Cytokine Secretion (IL-2, IFN-γ) NFAT->Cytokines AP1 AP-1 Activation Ras_MAPK->AP1 AP1->Proliferation AP1->Cytokines NFkB NF-κB Activation PI3K->NFkB NFkB->Proliferation NFkB->Cytokines

TCR Signaling Cascade

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a method for comparing the proliferative responses of T-cells to the native and superagonist this compound peptides using Carboxyfluorescein succinimidyl ester (CFSE) dilution.

  • Cell Preparation: Isolate CD4+ T-cells from the spleens and lymph nodes of Tg4 mice, which express a transgenic T-cell receptor specific for this compound.

  • CFSE Labeling: Resuspend the isolated T-cells in PBS at a concentration of 1x10^7 cells/mL. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the labeling reaction by adding five volumes of cold complete RPMI 1640 medium supplemented with 10% FBS.

  • Co-culture: Plate antigen-presenting cells (APCs), such as irradiated splenocytes, in a 96-well plate. Add the CFSE-labeled T-cells to the wells.

  • Peptide Stimulation: Add serial dilutions of the native this compound and this compound (4Y) superagonist peptides to the wells. Include a negative control (no peptide) and a positive control (e.g., anti-CD3/anti-CD28 antibodies).

  • Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4). Analyze the cells using a flow cytometer to measure the dilution of CFSE fluorescence, which is indicative of cell division.

T_Cell_Proliferation_Workflow T-Cell Proliferation Assay Workflow Isolate_TCells Isolate CD4+ T-Cells (Tg4 mice) CFSE_Labeling Label T-Cells with CFSE Isolate_TCells->CFSE_Labeling CoCulture Co-culture with APCs CFSE_Labeling->CoCulture Peptide_Stimulation Stimulate with Peptides (Native vs. 4Y Superagonist) CoCulture->Peptide_Stimulation Incubation Incubate for 72-96 hours Peptide_Stimulation->Incubation Flow_Cytometry Analyze CFSE Dilution by Flow Cytometry Incubation->Flow_Cytometry

CFSE Proliferation Assay
Cytokine Release Assay (ELISA)

This protocol describes the measurement of cytokine secretion from T-cells stimulated with the this compound peptides using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Culture: Co-culture CD4+ T-cells and APCs as described in the proliferation assay protocol, stimulating them with various concentrations of the native and superagonist peptides.

  • Supernatant Collection: After 24-48 hours of incubation, centrifuge the culture plates and carefully collect the supernatants.

  • ELISA: Perform ELISAs for specific cytokines (e.g., IFN-γ, IL-2, and IL-10) according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and measuring the resulting colorimetric change.

  • Data Analysis: Calculate the concentration of each cytokine in the supernatants by comparing the optical density of the samples to a standard curve.

Conclusion

The this compound (4Y) superagonist exhibits markedly superior T-cell stimulatory activity compared to the native this compound peptide. This is evidenced by its ability to induce T-cell proliferation at significantly lower concentrations and to modulate the cytokine response. These findings underscore the potential of peptide engineering to enhance or alter immune responses, a concept of significant interest in the development of vaccines and immunotherapies for autoimmune diseases and cancer. Researchers utilizing these peptides should be aware of their distinct activity profiles to ensure appropriate experimental design and data interpretation.

References

T-Cell Cross-Reactivity: A Comparative Analysis of MBP Ac1-9 Activated T-Cells with Other Myelin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of T-cells activated by the Myelin Basic Protein (MBP) peptide Ac1-9 with other significant myelin peptides implicated in autoimmune demyelinating diseases such as multiple sclerosis. The information herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.

Data Presentation: Quantitative Comparison of T-Cell Cross-Reactivity

The following table summarizes the proliferative responses of T-cells primed with specific myelin peptides when exposed to other myelin antigens. The data is compiled from multiple studies, primarily utilizing murine models of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis. The Stimulation Index (SI) is a measure of T-cell proliferation, where a higher value indicates a stronger response. It is important to note that experimental conditions can vary between studies, potentially influencing the exact SI values.

Immunizing PeptideChallenge PeptideAnimal ModelT-Cell SourceProliferation AssayStimulation Index (SI)Reference
MBP Ac1-11[4Y] (strong agonist)MBP 31-47(PL/J x SJL)F1 MiceLymph Node Cells[3H]Thymidine Incorporation~2.5[1]
MBP Ac1-11[4Y] (strong agonist)MBP 89-101(PL/J x SJL)F1 MiceLymph Node Cells[3H]Thymidine Incorporation~3.0[1]
MOG 35-55PLP 139-154MS PatientsPeripheral Blood Mononuclear Cells[3H]Thymidine IncorporationVariable, generally low[2]
PLP 139-154MOG 35-55MS PatientsPeripheral Blood Mononuclear Cells[3H]Thymidine IncorporationVariable, generally low[2]
MOG 35-55MBP 83-99MS PatientsPeripheral Blood Mononuclear Cells[3H]Thymidine IncorporationVariable, generally low[2]

Note: The stimulation indices are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes. A positive correlation between anti-MOG and anti-MBP T-cell responses has been observed in MS patients, suggesting a heterogeneous anti-myelin T-cell reactivity.[3][4] However, no single myelin peptide was preferentially recognized among the peptides tested in some studies, which included various epitopes from MBP, MOG, and PLP.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

T-Cell Proliferation Assay ([3H]Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to an antigen.[5][6]

  • Cell Isolation and Preparation:

    • Spleens or draining lymph nodes are harvested from immunized mice.

    • Single-cell suspensions are prepared by mechanical disruption and filtration through a nylon mesh.

    • Red blood cells are lysed using a suitable lysis buffer (e.g., ACK lysis buffer).

    • Cells are washed and resuspended in complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Cell Culture and Stimulation:

    • Cells are plated in 96-well round-bottom plates at a density of 2-5 x 10^5 cells per well.

    • The specific myelin peptides (e.g., MBP Ac1-9, MOG 35-55, PLP 139-151) are added to the wells at a final concentration typically ranging from 10 to 50 µg/mL.

    • Control wells contain media alone or an irrelevant peptide.

    • Cultures are incubated for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Measurement of Proliferation:

    • For the final 18 hours of incubation, 1 µCi of [3H]thymidine is added to each well.

    • Cells are harvested onto glass fiber filters using a cell harvester.

    • The incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • The Stimulation Index (SI) is calculated as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated (control) cultures.

Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine Production

This assay is used to quantify the number of cytokine-secreting cells at the single-cell level in response to a specific peptide.[7][8]

  • Plate Coating:

    • A PVDF membrane 96-well plate is pre-wetted with 70% ethanol (B145695) and washed with PBS.

    • The plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ) and incubated overnight at 4°C.

  • Cell Plating and Stimulation:

    • The capture antibody is decanted, and the plate is washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) for at least 2 hours at 37°C.

    • Immune cells (e.g., PBMCs, splenocytes) are washed, counted, and resuspended in T-cell medium.

    • Cells are plated at a density of 2-3 x 10^5 cells per well.

    • Myelin peptides are added to the wells at the desired concentration. Control wells include media alone and a mitogen (e.g., PHA) as a positive control.

    • The plate is incubated for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development:

    • Cells are discarded, and the plate is washed with PBS containing 0.05% Tween 20.

    • A biotinylated detection antibody specific for the cytokine is added to each well and incubated.

    • After washing, an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added.

    • The plate is washed again, and a substrate solution is added, leading to the formation of colored spots at the sites of cytokine secretion.

  • Analysis:

    • The spots are counted using an automated ELISPOT reader. The number of spots corresponds to the number of cytokine-secreting cells.

Mandatory Visualization

Experimental Workflow for T-Cell Proliferation Assay

T_Cell_Proliferation_Workflow cluster_preparation Cell Preparation cluster_culture Cell Culture & Stimulation cluster_measurement Proliferation Measurement Harvest Harvest Spleen/ Lymph Nodes Suspend Create Single-Cell Suspension Harvest->Suspend Lyse Lyse Red Blood Cells Suspend->Lyse Wash Wash & Resuspend Lyse->Wash Plate Plate Cells in 96-well Plate Wash->Plate AddPeptide Add Myelin Peptides (MBP, MOG, PLP) Plate->AddPeptide Incubate Incubate (72-96h, 37°C) AddPeptide->Incubate AddThymidine Add [3H]Thymidine (last 18h) Incubate->AddThymidine HarvestCells Harvest Cells onto Filter Mat AddThymidine->HarvestCells Count Measure Radioactivity (Scintillation Counter) HarvestCells->Count DataAnalysis Data Analysis Count->DataAnalysis Calculate Stimulation Index

Caption: Workflow for assessing T-cell cross-reactivity using the [3H]Thymidine incorporation assay.

TCR Signaling Pathway in Autoimmune T-Cell Activation

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Pathways cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD4 CD4 CD4->Lck pMHC Peptide-MHC (this compound) pMHC->TCR Recognition ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Vav1 Vav1 LAT->Vav1 PI3K PI3K LAT->PI3K Calcium Ca2+ influx PLCg1->Calcium DAG DAG PLCg1->DAG Ras Ras/MAPK Pathway Vav1->Ras NFAT NFAT activation Calcium->NFAT Transcription Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Transcription PKC PKCθ activation DAG->PKC NFkB NF-κB activation PKC->NFkB NFkB->Transcription AP1 AP-1 activation Ras->AP1 AP1->Transcription

Caption: Simplified TCR signaling cascade upon recognition of an this compound peptide presented by an MHC molecule.

Logical Relationship of Molecular Mimicry

Molecular_Mimicry Infection Infection with Pathogen PathogenPeptide Pathogen-derived Peptide Infection->PathogenPeptide StructuralSimilarity Structural Similarity PathogenPeptide->StructuralSimilarity MyelinPeptide Self-Myelin Peptide (e.g., this compound) MyelinPeptide->StructuralSimilarity TCellActivation Activation of Cross-Reactive T-Cell StructuralSimilarity->TCellActivation Autoimmunity Autoimmune Attack on Myelin Sheath TCellActivation->Autoimmunity

Caption: The concept of molecular mimicry as a potential trigger for autoimmunity in demyelinating diseases.[9][10]

References

Validating the Role of MBP Ac1-9 in Spontaneous EAE Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spontaneous Experimental Autoimmune Encephalomyelitis (EAE) models driven by the myelin basic protein peptide Ac1-9 (MBP Ac1-9). We will delve into the performance of this model, compare it with other spontaneous EAE alternatives, and provide supporting experimental data and protocols to aid in the selection of the most appropriate model for your research needs.

Introduction to Spontaneous EAE Models

Spontaneous EAE models, primarily developed in T-cell receptor (TCR) transgenic mice, offer a unique advantage over actively induced models by more closely mimicking the spontaneous onset of autoimmune diseases like multiple sclerosis (MS). These models are invaluable for studying the initiation phases of autoimmunity, identifying environmental triggers, and evaluating prophylactic therapies. The focus of this guide is the validation of the this compound-specific TCR transgenic mouse model as a tool for CNS autoimmune research.

Comparison of Spontaneous EAE Models

The choice of a spontaneous EAE model depends on the specific research question, desired disease phenotype, and genetic background. Below is a comparative summary of key spontaneous EAE models.

Model Antigen Specificity Mouse Strain Spontaneous Disease Incidence Typical Phenotype Key Features
MBP-TCR Tg This compound / Ac1-11B10.PL, PL/JLow (~14-15%) in conventional housing; 0% in SPF conditions.[1][2]Ascending paralysisIncidence is highly dependent on environmental factors and housing conditions.[3]
MBP-TCR Tg x RAG-/- This compound / Ac1-11B10.PL background100%[1][4]Fulminant, progressive paralysisAbsence of other lymphocytes (B cells, regulatory T cells) leads to complete disease penetrance.[1]
PLP-TCR Tg (5B6) PLP 139-151SJLHigh (60-83%)[5]Relapsing-remitting paralysisHigh disease incidence in specific pathogen-free conditions.[5]
MOG-TCR Tg (2D2) MOG 35-55C57BL/6Low for classic EAE, but ~30% develop spontaneous optic neuritis.[4]Primarily optic neuritisModel for a specific clinical manifestation of CNS autoimmunity.
OSE (MOG-TCR x IgH-MOG) MOG 35-55 (T-cell) & conformational MOG (B-cell)C57BL/6~50%[6]Opticospinal EAE (affecting optic nerve and spinal cord)Represents cooperation between autoreactive T and B cells.[2][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of studies using spontaneous EAE models.

Protocol 1: Monitoring Spontaneous EAE in this compound TCR Transgenic Mice

This protocol is adapted from studies on this compound/Ac1-11 TCR transgenic mice.

1. Animal Husbandry and Environment:

  • House this compound TCR transgenic mice (on a susceptible background like B10.PL) in either a conventional or a specific pathogen-free (SPF) facility, depending on the desired disease incidence. Note that spontaneous EAE is more likely in non-sterile environments[3].

  • For a high-incidence model, cross this compound TCR transgenic mice with RAG-1 deficient mice[1].

  • Provide standard chow and water ad libitum.

2. Clinical Scoring:

  • Begin daily monitoring for clinical signs of EAE from 4 weeks of age.

  • Use a standardized 0-5 scoring system:

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness or ataxia.

    • 3: Partial hind limb paralysis.

    • 4: Complete hind limb paralysis.

    • 5: Moribund state or death.

3. Histopathological Analysis:

  • At the experimental endpoint or upon reaching a humane endpoint, perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

  • Dissect the brain and spinal cord and post-fix in 4% paraformaldehyde overnight.

  • Process tissues for paraffin (B1166041) embedding or cryosectioning.

  • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory infiltrates and Luxol Fast Blue (LFB) to evaluate demyelination.

  • Perform immunohistochemistry for markers such as CD4 (T cells), Mac-3/Iba1 (macrophages/microglia), and Amyloid Precursor Protein (APP) for axonal damage.

4. Immunological Analysis:

  • Isolate splenocytes and lymph node cells to assess T-cell proliferation and cytokine production in response to this compound peptide stimulation in vitro.

  • Use flow cytometry to analyze the phenotype of immune cells in the periphery and infiltrating the CNS.

  • Measure cytokine levels (e.g., IFN-γ, IL-17, IL-10) in the supernatant of restimulated T cells or in serum using ELISA or multiplex assays.

Visualizations

Signaling Pathway: this compound TCR-Mediated T-Cell Activation

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC_Peptide I-Au + this compound TCR This compound Specific TCR MHC_Peptide->TCR Antigen Recognition Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT_Complex LAT Signalosome ZAP70->LAT_Complex Activation PLCg1 PLCγ1 LAT_Complex->PLCg1 IP3_DAG IP3 / DAG PLCg1->IP3_DAG NFAT NFAT IP3_DAG->NFAT Ca2+ influx AP1 AP-1 IP3_DAG->AP1 PKC activation NFkB NF-κB IP3_DAG->NFkB PKC activation Cytokine_Production Cytokine Gene Transcription (IFN-γ, IL-17) NFAT->Cytokine_Production AP1->Cytokine_Production NFkB->Cytokine_Production

Caption: TCR signaling cascade upon recognition of this compound.

Experimental Workflow: Validation of this compound Spontaneous EAE Model

EAE_Workflow Start This compound TCR Tg Mouse Colony (e.g., on B10.PL background) Housing House in Conventional or SPF Facility Start->Housing Monitoring Daily Clinical Scoring (0-5 scale) Housing->Monitoring Endpoint Humane or Experimental Endpoint Monitoring->Endpoint Histology Histopathological Analysis (H&E, LFB, IHC) Endpoint->Histology Immuno Immunological Analysis (Flow Cytometry, ELISA) Endpoint->Immuno Data Data Analysis and Comparison with other models Histology->Data Immuno->Data

Caption: Workflow for monitoring and analyzing spontaneous EAE.

Concluding Remarks

The this compound TCR transgenic mouse model is a valuable tool for studying the principles of CNS autoimmunity. While the low incidence of spontaneous disease in SPF conditions can be a limitation, this can be overcome by utilizing RAG-deficient backgrounds, which provides a highly penetrant model of T-cell mediated autoimmune demyelination. The choice between the this compound model and other spontaneous EAE models, such as those targeting PLP or MOG, should be guided by the specific aspects of MS pathogenesis under investigation, including the desired clinical course and the role of different immune cell subsets. This guide provides the foundational information to make an informed decision and to design robust experiments for the development of novel therapeutics for multiple sclerosis.

References

A Comparative Guide to the MBP Ac1-9 Induced EAE Model of Human Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS).[1] EAE models are critical for dissecting disease mechanisms and for the preclinical evaluation of novel therapeutics.[2] A variety of EAE models exist, each recapitulating different aspects of MS pathology. The choice of model is crucial and depends on the specific research question. This guide provides a detailed comparison of the Myelin Basic Protein (MBP) Ac1-9 induced EAE model with other common EAE models and human MS, supported by experimental data and detailed protocols.

Modeling Multiple Sclerosis: A Comparative Overview

The MBP Ac1-9 induced EAE model is a well-established model that mimics some key features of MS. However, like all EAE models, it has both advantages and limitations. The following tables provide a quantitative comparison of the this compound model with other frequently used EAE models (MOG35-55 and PLP139-151 induced) and human MS.

Table 1: Clinical and Pathological Comparison of EAE Models and Human MS
FeatureThis compound EAE (B10.PL mice)MOG35-55 EAE (C57BL/6 mice)PLP139-151 EAE (SJL mice)Human Multiple Sclerosis (RRMS)
Clinical Course Monophasic[3]Chronic progressive[3]Relapsing-remitting[3]Relapsing-remitting (most common form)[1]
Typical Onset 10-14 days post-immunization9-12 days post-immunization12-16 days post-immunization20-40 years of age
Primary CNS Target Spinal cordSpinal cord and brain[2]Spinal cord and brain[4]Brain, spinal cord, optic nerves[1]
Demyelination Mild to moderateSevere[5]Moderate to severeSevere
Axonal Loss PresentProminentPresentA major contributor to disability
B Cell Involvement MinimalCan be B cell-dependent with whole MOG protein[6]Less prominentSignificant, with oligoclonal bands in CSF
Table 2: Immunological Comparison of EAE Models and Human MS
FeatureThis compound EAEMOG35-55 EAEPLP139-151 EAEHuman Multiple Sclerosis
Primary Effector T Cells CD4+ T cells[3]CD4+ T cells (CD8+ T cells can also be involved)[2]CD4+ T cellsCD4+ and CD8+ T cells[2]
Dominant Th Subtype Th1Th1 and Th17[1]Th1 and Th17Th1 and Th17
Key Pro-inflammatory Cytokines IFN-γ, TNF-αIL-17, IFN-γ, TNF-α, GM-CSFIL-17, IFN-γ, TNF-αIL-17, IFN-γ, TNF-α, GM-CSF
Anti-inflammatory Cytokines IL-10 (levels can be decreased during peak disease)[7][8]IL-10 (levels can be decreased)[7][8]IL-10IL-10, TGF-β
CNS Infiltrating Cells T cells, Macrophages[9]T cells, Macrophages, B cells, Neutrophils[10]T cells, MacrophagesT cells, B cells, Macrophages, Plasma cells

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of EAE studies. Below are protocols for the induction of this compound EAE and for key analytical techniques.

Induction of this compound EAE in B10.PL Mice

This protocol describes the active induction of EAE using the N-terminal acetylated peptide of MBP, Ac1-9.

Materials:

  • This compound peptide (Ac-ASQKRPSQR)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS), sterile

  • B10.PL mice (female, 8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation:

    • Dissolve this compound peptide in sterile PBS at a concentration of 2 mg/mL.

    • Prepare an emulsion by mixing equal volumes of the this compound solution and CFA.

    • Emulsify by repeated passage through a syringe or using a high-speed homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.

  • Immunization:

    • On day 0, immunize each mouse subcutaneously at two sites on the flank with 100 µL of the emulsion (containing 100 µg of this compound).

  • Pertussis Toxin Administration:

    • On day 0 and day 2 post-immunization, administer 200 ng of PTX intraperitoneally in 100 µL of sterile PBS.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the disease severity using a standard scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

Histological Analysis of CNS Tissue

This protocol outlines the steps for assessing inflammation and demyelination in the spinal cord of EAE mice.

Materials:

Procedure:

  • Tissue Collection and Fixation:

    • At the desired time point, euthanize the mouse and perfuse transcardially with ice-cold PBS followed by 4% PFA.

    • Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.

  • Tissue Processing and Embedding:

    • Dehydrate the tissue through a graded series of ethanol and clear in xylene.

    • Infiltrate with and embed in paraffin wax.

  • Sectioning:

    • Cut 5-10 µm thick sections using a microtome and mount on glass slides.

  • Staining:

    • H&E Staining for Inflammation: Deparaffinize and rehydrate sections. Stain with hematoxylin to visualize cell nuclei (blue/purple) and eosin to stain the cytoplasm (pink). This allows for the identification of inflammatory infiltrates.

    • LFB Staining for Demyelination: Deparaffinize and rehydrate sections. Stain with LFB solution, which stains myelin blue/green. Counterstain with a nuclear stain like cresyl violet. Areas of demyelination will appear as a loss of the blue/green staining.

  • Quantification:

    • Analyze stained sections under a microscope. The extent of inflammation and demyelination can be scored semi-quantitatively or quantified using image analysis software.

Flow Cytometry Analysis of CNS Infiltrating Cells

This protocol describes the isolation and immunophenotyping of immune cells from the CNS of EAE mice.

Materials:

  • Percoll

  • RPMI-1640 medium

  • Collagenase D

  • DNase I

  • Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD4, CD8, CD11b, B220)

  • Flow cytometer

Procedure:

  • CNS Mononuclear Cell Isolation:

    • Perfuse mice with ice-cold PBS to remove blood from the vasculature.

    • Dissect the brain and spinal cord and mechanically dissociate the tissue.

    • Digest the tissue with Collagenase D and DNase I.

    • Isolate mononuclear cells by passing the cell suspension through a Percoll gradient.

  • Antibody Staining:

    • Wash the isolated cells and stain with a cocktail of fluorescently labeled antibodies specific for different immune cell populations.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the CD45high population to distinguish infiltrating leukocytes from CD45low microglia.

    • Further phenotype the infiltrating cells based on the expression of specific markers (e.g., CD4+ T cells, CD8+ T cells, macrophages/monocytes, B cells).

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms driving EAE pathogenesis is crucial for identifying therapeutic targets. The following diagrams illustrate key signaling pathways and experimental workflows.

EAE_Induction_Workflow Experimental Workflow for this compound EAE cluster_immunization Immunization cluster_monitoring Disease Monitoring cluster_analysis Endpoint Analysis emulsion This compound + CFA Emulsion immunize Subcutaneous Injection (Day 0) emulsion->immunize ptx1 Pertussis Toxin IP (Day 0) immunize->ptx1 ptx2 Pertussis Toxin IP (Day 2) ptx1->ptx2 scoring Daily Clinical Scoring ptx2->scoring histology Histology (Inflammation, Demyelination) scoring->histology flow Flow Cytometry (CNS Infiltrates) scoring->flow cytokine Cytokine Analysis scoring->cytokine

Caption: Workflow for inducing and analyzing this compound EAE.

TCR_Signaling_Pathway TCR Signaling Cascade in this compound EAE cluster_membrane Cell Membrane cluster_cytoplasm T Cell Cytoplasm APC Antigen Presenting Cell (APC) TCell CD4+ T Cell MHC I-A^u + this compound TCR TCR MHC->TCR Antigen Recognition CD4 CD4 TCR->CD4 Lck Lck CD4->Lck CD28 CD28 B7 B7 CD28->B7 Co-stimulation ZAP70 ZAP-70 Lck->ZAP70 activates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Ras Ras LAT->Ras SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca2+ influx IP3->Ca PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (IFN-γ, IL-2, etc.) NFAT->Gene NFkB NF-κB PKC->NFkB NFkB->Gene MAPK MAPK Pathway Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene

Caption: Key TCR signaling events in this compound reactive T cells.

Conclusion

The this compound induced EAE model in B10.PL mice is a valuable tool for studying the fundamental aspects of T-cell mediated autoimmunity in a model that reflects a monophasic disease course. Its key strengths lie in its well-defined antigen and robust T-cell response, making it suitable for investigating mechanisms of T-cell activation, trafficking, and effector function. However, its limitations, particularly the lack of a relapsing-remitting course and minimal B-cell involvement, mean that it does not fully recapitulate the complexity of human MS. Researchers should carefully consider these characteristics when selecting an EAE model to ensure it aligns with their specific research objectives. By understanding the comparative strengths and weaknesses of different EAE models, the scientific community can more effectively advance our understanding of multiple sclerosis and develop more targeted and effective therapies.

References

Evaluating Therapeutic Efficacy in the MBP Ac1-9 EAE Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for evaluating the therapeutic efficacy of novel drug candidates in the Myelin Basic Protein (MBP) Ac1-9 induced Experimental Autoimmune Encephalomyelitis (EAE) model. EAE is a widely utilized preclinical model for Multiple Sclerosis (MS), an autoimmune disease of the central nervous system (CNS).[1][2] The MBP Ac1-9 model, specifically, induces a monophasic disease course in susceptible mouse strains like B10.PL or PL/J, making it a valuable tool for studying the initial inflammatory cascade and neurodegenerative processes of the disease.[3][4][5]

This document details the experimental protocols, presents comparative data for a hypothetical "Drug X" against a standard-of-care agent, and visualizes key experimental and biological pathways.

Experimental Protocols

Accurate evaluation of therapeutic efficacy relies on standardized and reproducible experimental protocols. Below are the detailed methodologies for key aspects of a typical drug evaluation study using the this compound EAE model.

EAE Induction with this compound (Active Immunization)

This protocol describes the active induction of EAE, which involves stimulating an immune response against a specific myelin antigen.[6]

  • Animal Model: Female B10.PL or PL/J mice, 8-12 weeks old.[7] These strains are susceptible to EAE induction with the this compound peptide.[7]

  • Antigen Emulsion Preparation:

    • The autoantigenic peptide, this compound (sequence: Ac-ASQKRPSQR), is dissolved in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) to a final concentration of 2-4 mg/ml.[8]

    • Complete Freund's Adjuvant (CFA) is prepared by adding heat-killed Mycobacterium tuberculosis (strain H37Ra) to Incomplete Freund's Adjuvant (IFA) to a final concentration of 4 mg/ml.[8]

    • The this compound solution and the CFA are mixed in a 1:1 ratio and emulsified to create a stable water-in-oil emulsion.

  • Immunization Procedure:

    • Each mouse is injected subcutaneously at the base of the tail with 100 µl of the emulsion, delivering a total of 100-200 µg of the this compound peptide.[8]

    • On day 0 (day of immunization) and day 2 post-immunization, each mouse receives an intraperitoneal (i.p.) injection of 200 ng of Pertussis Toxin (PTX) in 500 µl of DPBS.[6][8] PTX acts as an additional adjuvant and facilitates the entry of pathogenic T cells into the CNS.[9][10]

Clinical Scoring of EAE

Daily monitoring and scoring of clinical signs are the primary readouts for disease progression and therapeutic efficacy.[9][11]

  • Scoring Scale: Mice are observed daily starting from day 7 post-immunization and scored based on a standard 0-5 scale reflecting the severity of paralysis:[12]

    • 0: No clinical signs of EAE.

    • 1: Limp tail or loss of tail tone.

    • 2: Hind limb weakness or wobbly gait.

    • 3: Complete hind limb paralysis.

    • 4: Hind limb paralysis and forelimb weakness or paralysis.

    • 5: Moribund state or death.

  • Data Analysis: Key metrics derived from clinical scores include disease incidence (percentage of mice showing symptoms), mean day of onset, and mean maximum clinical score.

Histopathological Analysis

At the study endpoint, spinal cords are collected to assess the degree of inflammation and demyelination, which are key pathological hallmarks of EAE and MS.[13][14]

  • Tissue Preparation: Mice are euthanized and perfused with saline followed by 4% paraformaldehyde. The spinal cord is dissected, post-fixed, and embedded in paraffin.

  • Staining:

    • Hematoxylin and Eosin (H&E): To visualize and quantify inflammatory cell infiltration in the CNS.[9] Inflammation is often scored on a scale of 0 (no infiltration) to 4 (severe, widespread infiltration).[15]

    • Luxol Fast Blue (LFB): To assess demyelination. Areas of myelin loss appear pale compared to healthy, blue-stained white matter.[13] Demyelination can be scored on a scale of 0 (no demyelination) to 3 (extensive demyelination).[15]

    • Immunohistochemistry (IHC): Staining for specific cell markers such as CD45 or CD4 for immune cells and Myelin Basic Protein (MBP) to confirm myelin loss.[13][14]

Cytokine Profiling

To understand the immunological mechanism of a therapeutic agent, cytokine levels are measured. EAE is primarily mediated by Th1 and Th17 cells, which produce pro-inflammatory cytokines.[16][17]

  • Sample Collection: Blood plasma can be collected at various time points, or splenocytes and lymph node cells can be isolated at the study endpoint.[18][19]

  • Analysis:

    • ELISA or Multiplex Assay (e.g., Luminex): To quantify the levels of key cytokines in plasma or cell culture supernatants. Relevant cytokines include pro-inflammatory markers like IFN-γ (Th1) and IL-17 (Th17), and anti-inflammatory markers like IL-10.[18][20][21]

    • Intracellular Cytokine Staining (ICS): Myelin-specific T cells can be restimulated ex vivo and analyzed by flow cytometry to determine the frequency of cytokine-producing cells.

Comparative Efficacy Data

The following tables summarize hypothetical data comparing a novel therapeutic, "Drug X," with a vehicle control and a standard treatment, Glatiramer Acetate (GA). GA is an immunomodulatory drug used to treat MS that has been shown to be effective in EAE.[13]

Table 1: Clinical Efficacy Comparison

Treatment GroupDisease Incidence (%)Mean Day of OnsetMean Maximum Clinical Score
Vehicle Control100%11.2 ± 0.83.5 ± 0.5
Glatiramer Acetate (GA)60%15.5 ± 1.21.8 ± 0.6
Drug X40%17.1 ± 1.51.2 ± 0.4

Table 2: Histopathological and Cytokine Profile Comparison

Treatment GroupMean Inflammation Score (0-4)Mean Demyelination Score (0-3)IFN-γ Levels (pg/mL)IL-17 Levels (pg/mL)IL-10 Levels (pg/mL)
Vehicle Control3.2 ± 0.42.5 ± 0.3150 ± 25210 ± 3050 ± 10
Glatiramer Acetate (GA)1.5 ± 0.31.2 ± 0.275 ± 1590 ± 20120 ± 18
Drug X0.8 ± 0.20.6 ± 0.140 ± 1055 ± 12180 ± 25

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for inducing EAE and evaluating a therapeutic agent.

EAE_Workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A B10.PL Mice (8-12 weeks) C Immunization (Day 0) Subcutaneous Injection A->C B Prepare this compound in CFA Emulsion B->C D Pertussis Toxin (Day 0 & 2) Intraperitoneal Injection C->D E Group Allocation (Vehicle, GA, Drug X) D->E F Therapeutic Dosing (Prophylactic or Therapeutic Regimen) E->F G Daily Clinical Scoring (Days 7-28) F->G H Tissue Collection (Day 28) Spinal Cord & Spleen G->H I Histopathology (Inflammation, Demyelination) H->I J Immunological Assays (Cytokine Profiling) H->J

Workflow for EAE Induction and Therapeutic Evaluation.
Simplified Signaling Pathway in EAE Pathogenesis

This diagram outlines a simplified view of the T-cell mediated pathology in EAE and potential points of therapeutic intervention.

EAE_Pathway cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) cluster_intervention Therapeutic Intervention Point APC Antigen Presenting Cell (APC) presenting this compound T_naive Naive CD4+ T Cell APC->T_naive Activation T_activated Activated Th1 / Th17 Cells T_naive->T_activated Differentiation T_activated_cns Infiltrating Th1 / Th17 T_activated->T_activated_cns Crosses BBB BBB Blood-Brain Barrier Microglia Resident Microglia (Activated) Damage Demyelination & Axonal Damage Microglia->Damage Oligo Oligodendrocyte Myelin Myelin Sheath Oligo->Myelin maintains Axon Axon Myelin->Axon insulates Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) Cytokines->Microglia activate Cytokines->Damage T_activated_cns->Cytokines release DrugX Drug X (e.g., reduces T-cell activation or cytokine production) DrugX->T_activated Inhibits DrugX->Cytokines Inhibits

T-cell mediated pathogenesis in EAE and therapeutic targets.

References

Navigating the Labyrinth of E-A-E: A Guide to the Reproducibility of MBP Ac1-9 Induced Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of Experimental Autoimmune Encephalomyelitis (EAE), the animal model for Multiple Sclerosis (MS), ensuring reproducible results is paramount. This guide provides a comparative analysis of studies utilizing the Myelin Basic Protein (MBP) peptide Ac1-9 for EAE induction, focusing on the critical factors that influence inter-laboratory reproducibility. By presenting quantitative data from various studies and detailing experimental protocols, we aim to equip researchers with the knowledge to design robust and comparable experiments.

The induction of EAE using the N-terminal acetylated peptide of MBP, Ac1-9, is a widely used model, particularly in mouse strains carrying the H-2u haplotype, such as B10.PL and PL/J mice.[1][2] This model typically results in a monophasic or acute self-limiting disease course, characterized by ascending paralysis.[1][2] However, the consistency of disease induction and the severity of clinical signs can vary significantly between laboratories. This variability stems from a multitude of factors, including the specific mouse strain and substrain, the source and preparation of the MBP Ac1-9 peptide, the composition of the adjuvant, the dose and administration route of pertussis toxin, and even the sex of the animals.[3][4]

Comparative Analysis of EAE Induction Protocols and Outcomes

To illuminate the impact of these variables, we have compiled quantitative data from several studies that have induced EAE using this compound or its slightly longer variant, Ac1-11, in B10.PL mice. The following tables summarize the key parameters of the immunization protocols and the resulting disease incidence and severity.

Parameter Study 1 Study 2 Study 3
Mouse Strain B10.PLB10.PLB10.PL
Antigen This compoundThis compoundMBP Ac1-11
Antigen Dose 200 µg200 µg150 µg
Adjuvant CFA + 4 mg/ml M. tuberculosisCFA + 4 mg/ml M. tuberculosisCFA
Pertussis Toxin (PTx) Dose 200 ng200 ngNot specified, but administered
PTx Administration Days 0 and 2 post-immunizationDays 0 and 2 post-immunizationDay of immunization and 48h later
Immunization Site Footpad/tailbase or flanksFootpad/tailbaseFlanks
Disease Incidence (Females) 2/5 (footpad/tailbase), 4/5 (flanks)2/5 (footpad/tailbase)Not specified by sex
Disease Incidence (Males) 4/5 (footpad/tailbase), 4/5 (flanks)5/5 (footpad/tailbase)Not specified by sex
Mean Peak Score (approx.) ~2.0-2.5Not specified~2.5-3.0
Day of Onset (approx.) 10-1412-1413-21
Reference [3][4][5][6]

Table 1: Comparison of EAE Induction Protocols and Outcomes in B10.PL Mice.

A study comparing wild-type B10.PL mice with B-cell deficient B10.PLµMT mice provides further insight into the variability of the EAE course.

Parameter B10.PL (Wild-Type) B10.PLµMT (B-cell deficient)
Antigen MBP Ac1-11MBP Ac1-11
Antigen Dose 150 µg150 µg
Disease Incidence 16/19 (84%)19/22 (86%)
Mean Day of Onset 16.2 ± 0.6815.4 ± 0.92
Mean Peak Severity ~2.5~2.8
Recovery Most mice showed signs of recoveryRecovery was rarely observed
Reference [5][6][5][6]

Table 2: Comparison of EAE in B10.PL and B10.PLµMT Mice.

Key Factors Influencing Reproducibility

The data clearly indicates that several factors can significantly impact the outcome of EAE induction with this compound:

  • Immunization Site: Immunization in the flanks appears to result in a higher disease incidence in female B10.PL mice compared to immunization at the footpad/tailbase.[3]

  • Sex: Male B10.PL mice seem to be more susceptible to EAE induction than females, particularly with footpad/tailbase immunization.[3][4]

  • Genetic Background: While both wild-type and B-cell deficient mice on a B10.PL background develop EAE with similar incidence and onset, the disease course and recovery can differ, highlighting the role of B-cells in the modulation of the disease.[5][6]

  • Adjuvant and Pertussis Toxin: The concentration of Mycobacterium tuberculosis in the Complete Freund's Adjuvant (CFA) and the dose and timing of pertussis toxin administration are critical for breaking self-tolerance and inducing a robust encephalitogenic T-cell response.[3][7]

Experimental Protocols: A Closer Look

To facilitate the standardization of protocols across laboratories, here are the detailed methodologies for key experiments cited in this guide.

Active EAE Induction in B10.PL Mice (based on[3])
  • Antigen Emulsion Preparation:

    • The N-terminal acetylated peptide of MBP, Ac1-9, is dissolved in phosphate-buffered saline (PBS).

    • Complete Freund's Adjuvant (CFA) is prepared by supplementing Incomplete Freund's Adjuvant with Mycobacterium tuberculosis H37Ra to a final concentration of 4 mg/ml.

    • The antigen solution is emulsified with an equal volume of the prepared CFA.

  • Immunization:

    • Female or male B10.PL mice (typically 8-12 weeks old) are used.

    • Each mouse is immunized subcutaneously with 200 µg of Ac1-9 in the emulsion.

    • Immunizations are performed either at the base of the tail and in the footpads or in the flanks.

  • Pertussis Toxin Administration:

    • On the day of immunization (day 0) and again on day 2, each mouse receives an intraperitoneal injection of 200 ng of pertussis toxin.

  • Clinical Scoring:

    • Mice are monitored daily for clinical signs of EAE.

    • A standard scoring system is used: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund state.[6]

Visualizing the Path to EAE: Experimental Workflow

The following diagram, generated using Graphviz, illustrates the typical experimental workflow for inducing EAE with this compound, highlighting the critical steps and potential sources of variability.

EAE_Workflow cluster_preparation Preparation cluster_monitoring Monitoring Phase Antigen This compound Peptide Emulsion Antigen-CFA Emulsion Antigen->Emulsion CFA Complete Freund's Adjuvant (with M. tuberculosis) CFA->Emulsion Immunization Subcutaneous Immunization Emulsion->Immunization Scoring Daily Clinical Scoring Immunization->Scoring PTx_1 Pertussis Toxin (Day 0) PTx_2 Pertussis Toxin (Day 2) Data Data Analysis (Incidence, Severity) Scoring->Data v1 Peptide Purity/ Source v1->Antigen v2 M. tuberculosis Concentration v2->CFA v3 Mouse Strain/ Sex/Age v3->Immunization v4 Immunization Site v4->Immunization v5 PTx Dose/ Batch v5->PTx_1 v5->PTx_2

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。